Product packaging for D-Ribose-13C-4(Cat. No.:)

D-Ribose-13C-4

Cat. No.: B12401262
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-NVOUMLGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Ribose-13C-4 is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B12401262 D-Ribose-13C-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i4+1

InChI Key

PYMYPHUHKUWMLA-NVOUMLGNSA-N

Isomeric SMILES

C([13C@H]([C@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Commercial Availability and Application of D-Ribose-13C-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of D-Ribose-13C-4, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details commercially available sources, provides representative experimental protocols for its synthesis and use in metabolic labeling studies, and visualizes key experimental workflows.

Commercial Availability of 13C-Labeled D-Ribose

D-Ribose labeled with carbon-13 (¹³C) is a vital tracer for metabolic flux analysis, allowing researchers to track the fate of ribose through various biochemical pathways. Several suppliers offer D-Ribose with different ¹³C labeling patterns. While "this compound" specifically indicates labeling at four carbon positions, suppliers often provide uniformly labeled (U-¹³C₅) or other multi-labeled variants that serve a similar purpose in metabolic tracing. The following table summarizes the specifications of commercially available ¹³C-labeled D-Ribose from prominent suppliers.

SupplierProduct NameCatalog Number (Example)Isotopic PurityChemical PurityMolecular Weight
Sigma-Aldrich D-Ribose-2,3,4,5-¹³C₄79825899 atom % ¹³C99% (CP)154.10
Cambridge Isotope Laboratories, Inc. D-Ribose (U-¹³C₅, 98%)CLM-365298%Not Specified155.09[1]
MedchemExpress D-Ribose-¹³C₄HY-W018772S5Not SpecifiedNot SpecifiedNot Specified
Eurisotop D-RIBOSE (2,3,4,5-¹³C₄, 99%)CLM-4830-PK99%Not Specified154.1

Note: Availability and pricing are subject to change and may require a quote from the supplier.

Experimental Protocols

Representative Chemoenzymatic Synthesis of ¹³C-Labeled D-Ribose

The synthesis of specifically labeled sugars like D-Ribose-¹³C₄ often involves a combination of chemical and enzymatic steps. While a precise, publicly detailed protocol for D-Ribose-¹³C₄ is proprietary to manufacturers, a generalizable chemoenzymatic approach can be outlined based on established methodologies for synthesizing isotopomers of D-ribose. This representative protocol illustrates the key steps.

Objective: To synthesize D-Ribose labeled with ¹³C at specific positions from a simpler labeled precursor.

Materials:

  • ¹³C-labeled precursor (e.g., [¹³C]-formaldehyde or [¹³C]-cyanide)

  • Appropriate unlabeled sugar precursor (e.g., D-arabinose)

  • Enzymes (e.g., transketolase, aldolase)

  • Reaction buffers and cofactors (e.g., thiamine pyrophosphate (TPP), ATP, NADH)

  • Purification reagents and chromatography columns (e.g., ion-exchange, size-exclusion)

  • Analytical instruments for verification (e.g., NMR, Mass Spectrometer)

Methodology:

  • Preparation of Labeled Precursor: A small, ¹³C-labeled molecule is either procured commercially or synthesized. For instance, a two-carbon fragment can be prepared that is ¹³C-labeled.

  • Enzymatic Carbon-Carbon Bond Formation:

    • An enzyme such as transketolase, which transfers a two-carbon ketol group, can be used to react the ¹³C-labeled two-carbon unit with a suitable acceptor molecule, such as a three-carbon aldose phosphate.

    • Alternatively, an aldolase can be used to catalyze the condensation of a ¹³C-labeled dihydroxyacetone phosphate with a glyceraldehyde-3-phosphate molecule.

  • Chain Elongation and Isomerization: A series of enzymatic reactions, potentially involving isomerases and epimerases, are employed to build the five-carbon backbone of ribose and to achieve the correct stereochemistry.

  • Dephosphorylation: If phosphorylated intermediates are used, a phosphatase enzyme is introduced to remove the phosphate groups, yielding the final D-Ribose product.

  • Purification: The reaction mixture is purified using a combination of chromatographic techniques. Ion-exchange chromatography can be used to remove charged molecules like nucleotides and cofactors, followed by size-exclusion or preparative HPLC to isolate the ¹³C-labeled D-Ribose.

  • Verification: The final product is rigorously analyzed to confirm its identity, purity, and the position of the ¹³C labels. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the exact location of the ¹³C atoms, while Mass Spectrometry (MS) confirms the molecular weight and isotopic enrichment.

Metabolic Labeling of Mammalian Cells with D-Ribose-¹³C₄

This protocol describes a typical workflow for tracing the metabolism of D-Ribose-¹³C₄ in cultured mammalian cells, followed by analysis of isotopic enrichment in RNA-derived ribose.

Objective: To determine the incorporation of ¹³C from D-Ribose-¹³C₄ into the ribose component of cellular RNA.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • D-Ribose-¹³C₄

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Reagents for RNA extraction (e.g., TRIzol or commercial kit)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Derivatization agent (e.g., hydroxylamine hydrochloride, propionic anhydride)

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Cell Culture and Labeling:

    • Culture mammalian cells to the desired confluency in standard culture medium.

    • Prepare the labeling medium by supplementing the base medium with D-Ribose-¹³C₄ at a final concentration typically ranging from 1 to 10 mM. The standard glucose concentration may be reduced to encourage ribose uptake and metabolism.

    • Remove the standard medium, wash the cells once with PBS, and replace it with the labeling medium.

    • Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled ribose.

  • Cell Harvesting and Quenching:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

    • Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest metabolic activity.

    • Scrape the cells and collect the cell suspension in a microcentrifuge tube.

    • Centrifuge at a low speed to pellet the cells and extract the metabolites in the supernatant for separate analysis if desired. For this protocol, we proceed with the cell pellet for RNA extraction.

  • RNA Extraction and Hydrolysis:

    • Extract total RNA from the cell pellet using a standard method like TRIzol reagent or a commercial RNA purification kit.

    • Quantify the extracted RNA.

    • To hydrolyze the RNA and release the ribose moieties, add 6N HCl to the purified RNA and incubate at 100°C for 2 hours.

    • Neutralize the hydrolysate with NaOH.

    • Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatization for GC-MS Analysis:

    • The dried ribose must be derivatized to make it volatile for GC-MS analysis. A common method is aldonitrile pentapropionate derivatization.

    • Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat to form the oxime.

    • Add propionic anhydride and heat again to complete the derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the derivatized ribose from other components.

    • The mass spectrometer detects the derivatized ribose and its isotopologues (molecules with different numbers of ¹³C atoms).

    • Analyze the mass spectra to determine the mass isotopomer distribution (MID) of the ribose fragments. The MID reveals the extent of ¹³C incorporation from the D-Ribose-¹³C₄ tracer.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of D-Ribose-¹³C₄.

Pentose_Phosphate_Pathway D-Ribose-13C4 D-Ribose-13C4 Ribose-5-Phosphate-13C Ribose-5-Phosphate-13C D-Ribose-13C4->Ribose-5-Phosphate-13C Phosphorylation Glycolytic_Intermediates Glycolytic_Intermediates Ribose-5-Phosphate-13C->Glycolytic_Intermediates Non-oxidative PPP Nucleotide_Synthesis Nucleotide_Synthesis Ribose-5-Phosphate-13C->Nucleotide_Synthesis PRPP Synthetase NADPH_Synthesis NADPH_Synthesis Ribose-5-Phosphate-13C->NADPH_Synthesis Oxidative PPP RNA_DNA_Synthesis RNA_DNA_Synthesis Nucleotide_Synthesis->RNA_DNA_Synthesis

Caption: Metabolic fate of D-Ribose-¹³C₄ via the Pentose Phosphate Pathway.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture_Cells Culture Cells to Desired Confluency Add_Tracer Add D-Ribose-13C4 Labeling Medium Culture_Cells->Add_Tracer Incubate Incubate for Defined Period Add_Tracer->Incubate Harvest_Cells Harvest and Quench Metabolism Incubate->Harvest_Cells Extract_RNA Extract Total RNA Harvest_Cells->Extract_RNA Hydrolyze_RNA Hydrolyze RNA to Release Ribose Extract_RNA->Hydrolyze_RNA Derivatize Derivatize Ribose for GC-MS Hydrolyze_RNA->Derivatize GCMS_Analysis GC-MS Analysis Derivatize->GCMS_Analysis Data_Analysis Determine Mass Isotopomer Distribution GCMS_Analysis->Data_Analysis

Caption: Workflow for a ¹³C-Ribose metabolic labeling experiment.

References

The Role of D-Ribose-13C-4 in Metabolic Pathway Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Ribose-13C-4 in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this stable isotope tracer in their studies. By tracing the metabolic fate of the 13C label at the fourth carbon position of D-ribose, investigators can gain a nuanced understanding of the dynamics of the pentose phosphate pathway (PPP) and its interplay with other central carbon metabolism pathways. This guide delves into the core principles of 13C-metabolic flux analysis (13C-MFA), details experimental protocols, presents data in a structured format, and provides visualizations of key metabolic pathways and workflows.

Introduction to this compound and Metabolic Flux Analysis

Stable isotope tracing has become an indispensable tool in the quantitative analysis of metabolic networks.[1] By introducing a substrate labeled with a stable isotope, such as 13C, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This enables the elucidation of active metabolic pathways and the quantification of the rates (fluxes) of the reactions within these pathways.[2]

D-Ribose, a five-carbon sugar, is a central metabolite in all living organisms, primarily known as a key component of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA).[3] The pentose phosphate pathway is the primary route for the synthesis and interconversion of pentoses.[4] The use of position-specific labeled ribose, such as this compound, offers a powerful approach to dissect the complex, bidirectional reactions of the non-oxidative PPP.

1.1. The Significance of Positional Labeling

The specific position of the 13C label on the ribose molecule is critical for resolving ambiguous pathway contributions. When this compound enters the cellular metabolic network, the 13C atom is transferred to other molecules in a predictable manner by the enzymes of the PPP, namely transketolase and transaldolase. By analyzing the mass isotopomer distributions (MIDs) of key metabolites, it is possible to infer the relative activities of different pathways.[5]

1.2. Applications in Research and Drug Development

The insights gained from this compound tracing are valuable in various research and development contexts:

  • Oncology: Cancer cells often exhibit altered glucose metabolism, with increased reliance on the PPP to support rapid proliferation and combat oxidative stress.[6] Tracing with this compound can help to identify metabolic vulnerabilities that can be targeted for therapeutic intervention.

  • Neuroscience: The brain has a high metabolic rate, and understanding neuronal and glial metabolism is crucial for studying neurodegenerative diseases.

  • Immunology: Immune cell activation and function are tightly linked to metabolic reprogramming. This compound can be used to study the metabolic shifts that occur during an immune response.[7]

  • Drug Development: By providing a detailed picture of a drug's effect on cellular metabolism, this compound can aid in mechanism-of-action studies, target validation, and the identification of off-target effects.[8][9]

Metabolic Fate of this compound

Upon entering the cell, D-Ribose is phosphorylated to Ribose-5-phosphate (R5P). The 13C label at the C4 position of R5P then serves as a tracer for the reactions of the pentose phosphate pathway.

2.1. Non-Oxidative Pentose Phosphate Pathway

The non-oxidative PPP consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. The key enzymes are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.

The metabolic fate of the 13C label from [4-13C]Ribose-5-phosphate is as follows:

  • Transketolase Reaction 1: R5P is converted to Xylulose-5-phosphate (Xu5P). In this reaction, the C4 of R5P becomes the C4 of Xu5P. Transketolase then transfers a two-carbon unit (C1 and C2) from Xu5P to R5P, yielding Sedoheptulose-7-phosphate (S7P) and Glyceraldehyde-3-phosphate (G3P). The 13C label from [4-13C]Xu5P will be retained at the C4 position of the remaining G3P.

  • Transaldolase Reaction: Transaldolase transfers a three-carbon unit (C1-C3) from S7P to G3P, producing Fructose-6-phosphate (F6P) and Erythrose-4-phosphate (E4P). The 13C label at C4 of the incoming G3P will not be transferred and will remain in the resulting E4P at the C2 position.

  • Transketolase Reaction 2: Transketolase transfers a two-carbon unit from another molecule of Xu5P to E4P, generating F6P and G3P. The 13C label at C2 of E4P will be retained in the resulting F6P at the C4 position.

2.2. Entry into Glycolysis and the TCA Cycle

The Fructose-6-phosphate and Glyceraldehyde-3-phosphate produced in the non-oxidative PPP can then enter the glycolytic pathway. The 13C label from this compound will consequently appear in glycolytic intermediates such as pyruvate and lactate, and subsequently in metabolites of the Tricarboxylic Acid (TCA) cycle.[10]

Diagram: Metabolic Fate of this compound

cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis & TCA Cycle This compound This compound Ribose-5-P (13C at C4) Ribose-5-P (13C at C4) This compound->Ribose-5-P (13C at C4) Ribokinase Xylulose-5-P (13C at C4) Xylulose-5-P (13C at C4) Ribose-5-P (13C at C4)->Xylulose-5-P (13C at C4) Isomerase/Epimerase Glyceraldehyde-3-P (13C at C1) Glyceraldehyde-3-P (13C at C1) Xylulose-5-P (13C at C4)->Glyceraldehyde-3-P (13C at C1) Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Xylulose-5-P (13C at C4)->Sedoheptulose-7-P Transketolase Erythrose-4-P (13C at C2) Erythrose-4-P (13C at C2) Glyceraldehyde-3-P (13C at C1)->Erythrose-4-P (13C at C2) Transaldolase Sedoheptulose-7-P->Erythrose-4-P (13C at C2) Transaldolase Fructose-6-P (13C at C4) Fructose-6-P (13C at C4) Erythrose-4-P (13C at C2)->Fructose-6-P (13C at C4) Transketolase Pyruvate (13C at C1) Pyruvate (13C at C1) Fructose-6-P (13C at C4)->Pyruvate (13C at C1) Lactate (13C at C1) Lactate (13C at C1) Pyruvate (13C at C1)->Lactate (13C at C1) Acetyl-CoA Acetyl-CoA Pyruvate (13C at C1)->Acetyl-CoA TCA Cycle Intermediates TCA Cycle Intermediates Acetyl-CoA->TCA Cycle Intermediates

Caption: Metabolic fate of the 13C label from this compound.

Experimental Protocols

A generalized protocol for a stable isotope tracing experiment with this compound is provided below. This protocol should be optimized for the specific cell line or biological system under investigation.

3.1. Materials

  • This compound (ensure high isotopic purity)

  • Cell culture medium appropriate for the experimental system

  • Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled ribose

  • Phosphate-buffered saline (PBS)

  • Quenching solution (e.g., -80°C methanol)

  • Extraction solvent (e.g., 80:20 methanol:water)

  • Internal standards for quantification

  • GC-MS or LC-MS/MS system

3.2. Experimental Workflow

Diagram: Experimental Workflow for this compound Tracing

Cell Culture Cell Culture Tracer Introduction Tracer Introduction Cell Culture->Tracer Introduction 1 Incubation Incubation Tracer Introduction->Incubation 2 Quenching Quenching Incubation->Quenching 3 Metabolite Extraction Metabolite Extraction Quenching->Metabolite Extraction 4 Sample Analysis Sample Analysis Metabolite Extraction->Sample Analysis 5 Data Analysis Data Analysis Sample Analysis->Data Analysis 6

Caption: General experimental workflow for 13C tracing studies.

3.3. Detailed Methodology

  • Cell Culture:

    • Culture cells to the desired confluency in standard growth medium.

    • For adherent cells, seed them in multi-well plates. For suspension cells, use appropriate culture flasks.

    • Ensure a sufficient number of cells for robust metabolite detection (typically >1 million cells per sample).

  • Tracer Introduction:

    • Prepare the labeling medium by supplementing the base medium with this compound at a concentration that is appropriate for the experimental goals and the metabolic characteristics of the cells. A common starting point is to replace the unlabeled glucose or ribose in the medium with the labeled tracer.

    • Remove the standard growth medium and wash the cells once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

  • Incubation:

    • Incubate the cells in the labeling medium for a time course that allows for the labeling to reach a steady state in the metabolites of interest. This can range from minutes to hours, depending on the metabolic flux rates. A time-course experiment is recommended to determine the optimal labeling duration.[1]

  • Quenching:

    • To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism.

    • For adherent cells, aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., -80°C methanol).

    • For suspension cells, rapidly centrifuge the cells and resuspend the pellet in the cold quenching solution.

  • Metabolite Extraction:

    • Extract the metabolites from the quenched cells. A common method is to use a cold solvent mixture such as 80% methanol.[11]

    • Scrape the adherent cells in the extraction solvent. For suspension cells, lyse the cell pellet in the extraction solvent.

    • Vortex the samples and centrifuge to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Preparation for GC-MS/MS Analysis:

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[12]

  • GC-MS/MS or LC-MS/MS Analysis:

    • Analyze the derivatized samples using a GC-MS/MS or LC-MS/MS system. The choice of analytical platform will depend on the specific metabolites of interest. LC-MS/MS is often preferred for the analysis of sugar phosphates.[13]

    • Develop a robust chromatographic method to separate the metabolites of interest.

    • Set up the mass spectrometer to acquire data in a way that allows for the determination of the mass isotopomer distributions of the target metabolites.

  • Data Analysis:

    • Process the raw analytical data to obtain the mass isotopomer distributions for each metabolite of interest.

    • Correct the raw data for the natural abundance of 13C.

    • Use the corrected mass isotopomer distributions to calculate metabolic flux ratios or to fit the data to a metabolic model to quantify absolute flux values.

Data Presentation and Interpretation

The primary data generated from a this compound tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data is typically presented in tables for clear comparison between different experimental conditions.

4.1. Example Quantitative Data

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific quantitative data for this compound was not available in the public domain at the time of this writing. The data is presented to demonstrate the expected format and the type of insights that can be gained.

Table 1: Mass Isotopomer Distribution of Key Metabolites in Control vs. Treated Cells

MetaboliteIsotopomerControl (%)Treated (%)
Ribose-5-Phosphate M+05.05.0
M+1 (from 13C4)95.095.0
Fructose-6-Phosphate M+080.070.0
M+1 (from 13C4)15.025.0
M+25.05.0
Lactate M+085.075.0
M+1 (from 13C1)10.020.0
M+25.05.0

Interpretation of Table 1: In this hypothetical example, the "Treated" condition shows a higher fractional enrichment of the M+1 isotopomer in both Fructose-6-Phosphate and Lactate. This suggests that under the treated condition, there is an increased flux of carbon from ribose into the glycolytic pathway.

Table 2: Calculated Metabolic Flux Ratios

Flux RatioControlTreated
PPP Flux / Glycolysis 0.150.30
Non-oxidative PPP (forward) / Non-oxidative PPP (reverse) 1.22.5

Interpretation of Table 2: The calculated flux ratios from the mass isotopomer data in this example would indicate that the "Treated" condition leads to a significant increase in the relative flux through the pentose phosphate pathway compared to glycolysis. Furthermore, the directionality of the non-oxidative PPP is shifted towards the production of glycolytic intermediates.

Visualization of Logical Relationships

Understanding the workflow and the decision-making process is crucial for designing and interpreting metabolic flux experiments.

Diagram: Decision-Making Workflow for 13C-MFA

decision decision Use Position-Specific Tracer\n(e.g., this compound) Use Position-Specific Tracer (e.g., this compound) decision->Use Position-Specific Tracer\n(e.g., this compound) Yes Use Uniformly Labeled Tracer\n(e.g., U-13C-Ribose) Use Uniformly Labeled Tracer (e.g., U-13C-Ribose) decision->Use Uniformly Labeled Tracer\n(e.g., U-13C-Ribose) No Define Biological Question Define Biological Question Select Isotopic Tracer Select Isotopic Tracer Define Biological Question->Select Isotopic Tracer Select Isotopic Tracer->decision Is Positional Information Needed? Design Experiment Design Experiment Use Position-Specific Tracer\n(e.g., this compound)->Design Experiment Use Uniformly Labeled Tracer\n(e.g., U-13C-Ribose)->Design Experiment Perform Experiment Perform Experiment Design Experiment->Perform Experiment Acquire Data (MS) Acquire Data (MS) Perform Experiment->Acquire Data (MS) Process Data Process Data Acquire Data (MS)->Process Data Calculate Fluxes Calculate Fluxes Process Data->Calculate Fluxes Interpret Results Interpret Results Calculate Fluxes->Interpret Results Refine Biological Question Refine Biological Question Interpret Results->Refine Biological Question

Caption: A logical workflow for designing and conducting 13C-MFA experiments.

Conclusion

This compound is a valuable tool for dissecting the complexities of the pentose phosphate pathway and its connections to central carbon metabolism. By carefully designing and executing stable isotope tracing experiments, researchers can obtain high-resolution data on metabolic fluxes, providing critical insights into cellular physiology in health and disease. This technical guide provides a framework for understanding the principles, methodologies, and data interpretation associated with the use of this compound, empowering scientists and drug development professionals to leverage this powerful technique in their research endeavors. As analytical technologies continue to advance, the application of position-specific labeled tracers like this compound will undoubtedly play an increasingly important role in advancing our understanding of cellular metabolism.

References

An In-depth Technical Guide to D-Ribose and D-Ribose-13C-4: Key Differences and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between D-Ribose and its stable isotope-labeled counterpart, D-Ribose-13C-4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their physicochemical properties, experimental applications, and roles in metabolic pathways.

Core Physicochemical Differences: A Quantitative Comparison

The primary distinction between D-Ribose and this compound lies in the isotopic composition of the carbon atoms within the ribose sugar backbone. In this compound, four of the five carbon atoms are the heavier, non-radioactive isotope ¹³C, whereas D-Ribose is composed of the naturally abundant ¹²C isotope. This isotopic substitution results in a measurable difference in molecular weight and is the foundation for its use as a tracer in metabolic studies. While most other physicochemical properties remain largely unchanged, this mass difference is detectable by mass spectrometry and influences the resonance frequencies observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

PropertyD-RiboseThis compoundCitation
Molecular Formula C₅H₁₀O₅¹³C₄¹²CH₁₀O₅[1]
Molecular Weight 150.13 g/mol 154.10 g/mol [1]
Appearance White crystalline powderWhite powder[1]
Melting Point 88-92 °C88-92 °C (decomposes)[2]
Solubility Soluble in water. Insoluble in ether.Not explicitly stated, but expected to be similar to D-Ribose.[2]
CAS Number 50-69-1Not consistently available for this specific isotopologue[1]
Isotopic Purity Not Applicable99 atom % ¹³C

Elucidating Metabolic Fates: The Role in Key Signaling Pathways

D-Ribose is a central molecule in cellular metabolism, serving as a critical component of ATP, the primary energy currency of the cell, and as a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[3] The pentose phosphate pathway (PPP) is the primary route for the endogenous synthesis of D-ribose-5-phosphate. The use of this compound allows researchers to trace the metabolic fate of exogenously supplied ribose through these critical pathways.

Pentose Phosphate Pathway (PPP) and Glycolysis Interface

The following diagram illustrates the entry of D-Ribose into the latter stages of the pentose phosphate pathway and its connection to glycolysis.

pentose_phosphate_pathway D-Ribose D-Ribose D-Ribose-5-Phosphate D-Ribose-5-Phosphate D-Ribose->D-Ribose-5-Phosphate Ribokinase Glycolytic Intermediates Glycolytic Intermediates D-Ribose-5-Phosphate->Glycolytic Intermediates Transketolase/ Transaldolase Nucleotide Synthesis Nucleotide Synthesis D-Ribose-5-Phosphate->Nucleotide Synthesis

Caption: D-Ribose Metabolism via the Pentose Phosphate Pathway.
ATP Synthesis via the Salvage Pathway

D-Ribose-5-phosphate is a crucial precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a key molecule in the nucleotide salvage pathway for ATP generation.

atp_synthesis_pathway D-Ribose-5-Phosphate D-Ribose-5-Phosphate PRPP Phosphoribosyl Pyrophosphate D-Ribose-5-Phosphate->PRPP PRPP Synthetase IMP Inosine Monophosphate PRPP->IMP Salvage Pathway Enzymes AMP Adenosine Monophosphate IMP->AMP ADP Adenosine Diphosphate AMP->ADP ATP Adenosine Triphosphate ADP->ATP

Caption: ATP Synthesis from D-Ribose via the Salvage Pathway.

Experimental Protocols: Tracing with this compound

The unique mass of this compound makes it an invaluable tool for metabolic flux analysis (MFA) and other tracer studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

General Experimental Workflow for Metabolic Tracer Studies

The following diagram outlines a typical workflow for a metabolic tracer experiment using this compound.

experimental_workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell Seeding Cell Seeding Tracer Incubation Tracer Incubation Cell Seeding->Tracer Incubation Introduce this compound Metabolite Extraction Metabolite Extraction Tracer Incubation->Metabolite Extraction Sample Derivatization Sample Derivatization Metabolite Extraction->Sample Derivatization (Optional) NMR Analysis NMR Analysis Metabolite Extraction->NMR Analysis LC-MS/MS Analysis LC-MS/MS Analysis Sample Derivatization->LC-MS/MS Analysis Isotopologue Distribution Analysis Isotopologue Distribution Analysis LC-MS/MS Analysis->Isotopologue Distribution Analysis NMR Analysis->Isotopologue Distribution Analysis Metabolic Flux Calculation Metabolic Flux Calculation Isotopologue Distribution Analysis->Metabolic Flux Calculation

Caption: General Workflow for Metabolic Tracer Experiments.
Detailed Methodologies

1. 13C Metabolic Flux Analysis using Mass Spectrometry

  • Objective: To quantify the flow of carbon from this compound through central metabolic pathways.

  • Methodology:

    • Cell Culture: Culture cells of interest to a desired confluency. Replace the standard medium with a medium containing a known concentration of this compound as the sole or a supplementary carbon source. Incubate for a time course determined by the expected rate of metabolic turnover.

    • Metabolite Extraction: Rapidly quench metabolic activity by flash-freezing the cells in liquid nitrogen. Extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water.

    • Sample Preparation: Centrifuge the extract to pellet cellular debris. The supernatant containing the metabolites is then dried under vacuum.

    • LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of each metabolite and its isotopologues (molecules with different numbers of ¹³C atoms).[5]

    • Data Analysis: The resulting data provides the isotopologue distribution for each metabolite of interest. This information is then used in computational models to calculate the relative flux through different metabolic pathways.[6]

2. NMR Spectroscopy for Positional Isotope Analysis

  • Objective: To determine the specific positions of ¹³C atoms within metabolites derived from this compound.

  • Methodology:

    • Sample Preparation: Similar to MS-based methods, cells are cultured with this compound, and metabolites are extracted. The extracted and purified metabolites are then dissolved in a suitable deuterated solvent for NMR analysis.

    • NMR Data Acquisition: A high-field NMR spectrometer is used to acquire ¹³C NMR spectra. Various 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC, ¹³C-¹³C COSY) are performed to identify the ¹³C-labeled positions within the metabolite structures.[7]

    • Data Analysis: The chemical shifts and coupling constants in the NMR spectra provide detailed information about the connectivity of the carbon atoms, allowing for the precise mapping of the ¹³C labels. This positional information provides a deeper understanding of the specific enzymatic reactions that have occurred.[8]

Applications in Drug Development

The use of stable isotope-labeled compounds like this compound is a powerful tool in various stages of drug development.

  • Target Engagement and Mechanism of Action Studies: By tracing the metabolic fate of this compound, researchers can assess how a drug candidate affects specific metabolic pathways. For example, a drug that inhibits an enzyme in the pentose phosphate pathway would alter the incorporation of ¹³C into downstream metabolites.

  • Pharmacokinetic and Drug Metabolism (ADME) Studies: While not a direct application for this compound itself, the principles of using stable isotope labeling are fundamental in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A drug candidate can be synthesized with ¹³C labels to trace its metabolic fate in vivo, identify metabolites, and quantify drug exposure without the need for radioactive materials.[9][10]

  • Toxicology Studies: Stable isotope tracers can help elucidate mechanisms of drug-induced toxicity. By observing how a drug alters the metabolism of essential molecules like ribose, researchers can identify off-target effects and potential liabilities early in the development process.[10]

References

Understanding Carbon Labeling in D-Ribose-13C-4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of D-Ribose labeled with carbon-13 at the fourth position (D-Ribose-13C-4). As a stable isotope tracer, this compound offers a powerful tool for elucidating metabolic pathways, quantifying flux, and understanding the biochemical basis of diseases. This document outlines the core concepts of carbon labeling with this specific isotopomer, details relevant experimental methodologies, and provides visualizations of key metabolic routes.

Introduction to Carbon Labeling with this compound

Stable isotope labeling is a fundamental technique in metabolic research, enabling the tracing of atoms through biochemical reactions. D-Ribose, a central component of nucleotides and a key intermediate in the pentose phosphate pathway (PPP), is of particular interest. By introducing D-Ribose with a heavy isotope of carbon (¹³C) at a specific position, researchers can follow the fate of this labeled carbon as it is incorporated into various downstream metabolites.

This compound specifically places the isotopic label on the fourth carbon atom of the ribose molecule. This targeted labeling allows for precise tracking of the C4 carbon through metabolic transformations, providing unique insights into the activities of specific enzymes and pathways that would be obscured with uniformly labeled tracers.

The primary application of this compound lies in Metabolic Flux Analysis (MFA) . MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By measuring the distribution of ¹³C in metabolites downstream of the labeled precursor, researchers can computationally model and determine the flow of carbon through the metabolic network.

Key Metabolic Pathways Investigated with this compound

The metabolism of this compound is intricately linked to the Pentose Phosphate Pathway (PPP) , a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis.

  • Oxidative and Non-Oxidative PPP: The PPP has two branches. The oxidative branch produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate. The non-oxidative branch interconverts 5-carbon sugars, including ribose-5-phosphate, and links the PPP with glycolysis. Tracing the ¹³C label from this compound through these interconversions can reveal the relative activities of these two branches.

  • Nucleotide Synthesis: Ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides. By tracking the incorporation of the ¹³C label from the C4 position of ribose into the ribose moiety of nucleotides, researchers can quantify the rate of de novo nucleotide synthesis.

  • Glycolysis and Gluconeogenesis: The intermediates of the non-oxidative PPP can re-enter the glycolytic pathway. The fate of the ¹³C label from this compound can therefore provide information on the interplay between the PPP and glycolysis.

Below is a diagram illustrating the central role of D-Ribose in these pathways.

cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis / Gluconeogenesis cluster_Nucleotide Nucleotide Synthesis This compound This compound Ribose-5-Phosphate Ribose-5-Phosphate This compound->Ribose-5-Phosphate Phosphorylation Ribulose-5-Phosphate Ribulose-5-Phosphate Ribose-5-Phosphate->Ribulose-5-Phosphate Sedoheptulose-7-Phosphate Sedoheptulose-7-Phosphate Ribose-5-Phosphate->Sedoheptulose-7-Phosphate Transketolase PRPP PRPP Ribose-5-Phosphate->PRPP Xylulose-5-Phosphate Xylulose-5-Phosphate Ribulose-5-Phosphate->Xylulose-5-Phosphate Xylulose-5-Phosphate->Sedoheptulose-7-Phosphate Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate Xylulose-5-Phosphate->Glyceraldehyde-3-Phosphate Erythrose-4-Phosphate Erythrose-4-Phosphate Sedoheptulose-7-Phosphate->Erythrose-4-Phosphate Transaldolase Fructose-6-Phosphate Fructose-6-Phosphate Sedoheptulose-7-Phosphate->Fructose-6-Phosphate Fructose-6-Phosphate->Glyceraldehyde-3-Phosphate Pyruvate Pyruvate Glyceraldehyde-3-Phosphate->Pyruvate Purines / Pyrimidines Purines / Pyrimidines PRPP->Purines / Pyrimidines

Metabolic fate of this compound.

Experimental Protocols

While specific, detailed protocols for the use of this compound are not widely published, the following sections outline the general methodologies for conducting stable isotope tracing experiments with this compound, adapted from established protocols for other ¹³C-labeled precursors.

Cell Culture and Labeling

A generalized workflow for a cell-based labeling experiment is presented below.

Cell_Culture 1. Seed and grow cells to desired confluency Media_Change 2. Replace standard media with media containing this compound Cell_Culture->Media_Change Incubation 3. Incubate for a defined time course (e.g., 0, 2, 4, 8, 24 hours) Media_Change->Incubation Quenching 4. Rapidly quench metabolism (e.g., with cold methanol) Incubation->Quenching Extraction 5. Extract metabolites Quenching->Extraction Analysis 6. Analyze extracts by Mass Spectrometry or NMR Extraction->Analysis

D-Ribose-13C-4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of pathway fluxes and nutrient fates within complex biological systems. While uniformly labeled or [1-¹³C]- and [2-¹³C]-glucose are commonly employed to probe the pentose phosphate pathway (PPP) and nucleotide synthesis, the use of positionally labeled ribose, such as D-Ribose-¹³C-4, offers a more direct and nuanced approach to investigate specific aspects of ribose metabolism. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and potential applications of D-Ribose-¹³C-4 as a metabolic tracer. Although direct experimental data for D-Ribose-¹³C-4 is limited in published literature, this guide extrapolates from established principles of ¹³C-metabolic flux analysis (MFA) to provide a robust framework for its utilization.

Core Concepts: Why Use D-Ribose-¹³C-4?

D-Ribose is a central precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[1] It is primarily synthesized through the pentose phosphate pathway. By introducing D-Ribose with a ¹³C label at a specific position, researchers can trace the fate of that carbon atom through various metabolic transformations.

The strategic placement of the label at the C4 position of D-ribose allows for the investigation of several key metabolic questions:

  • Non-oxidative Pentose Phosphate Pathway (PPP) Activity: The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. Tracing the ¹³C label from the C4 position of ribose through these rearrangements into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate can provide insights into the reversibility and flux through these reactions.

  • Nucleotide and Nucleic Acid Synthesis: Direct incorporation of the labeled ribose moiety into the backbone of nucleotides and nucleic acids can be quantified, providing a measure of de novo and salvage pathway activities for nucleotide synthesis.

  • Metabolic Fates of the Ribose Backbone: Beyond nucleotide synthesis, the carbon backbone of ribose can be catabolized. Tracking the ¹³C-4 label can reveal the extent to which ribose contributes to other metabolic pathways, such as glycolysis or the TCA cycle, under different physiological or pathological conditions.

Experimental Protocols

The following sections outline a generalized experimental workflow for utilizing D-Ribose-¹³C-4 as a metabolic tracer in cell culture.

Cell Culture and Tracer Administration
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. A typical starting point is to seed 2 x 10⁵ cells per well in a 6-well plate.

  • Media Formulation: The day before the experiment, replace the standard growth medium with a custom medium that is identical in composition except that unlabeled D-ribose is replaced with D-Ribose-¹³C-4. The concentration of the tracer should be optimized for the specific cell line and experimental goals but typically ranges from 5 to 25 mM. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled metabolites.

  • Labeling Duration: The incubation time with the tracer is critical and depends on the turnover rate of the metabolites of interest. For rapidly synthesized molecules like nucleotides, a labeling period of a few hours may be sufficient to approach isotopic steady state. For macromolecules like RNA, a longer period (e.g., 24-48 hours) may be necessary. Time-course experiments are recommended to determine the optimal labeling duration.

Metabolite Extraction
  • Quenching Metabolism: To accurately capture the metabolic state at the time of harvest, it is essential to rapidly quench all enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately following the wash, add a pre-chilled extraction solvent. A common choice is 80% methanol in water, kept at -80°C. Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation: Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant contains the polar metabolites and is transferred to a new tube for analysis. The pellet can be saved for protein or nucleic acid analysis.

Analytical Methods: GC-MS and LC-MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques for measuring the incorporation of ¹³C into metabolites.

  • GC-MS Analysis:

    • Derivatization: Polar metabolites are often not volatile enough for GC analysis and require chemical derivatization. A common method is methoximation followed by silylation.

    • Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the different mass isotopologues of the target metabolites.

  • LC-MS Analysis:

    • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate polar metabolites.

    • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately measure the mass-to-charge ratio of the metabolites and their isotopologues.

Data Presentation and Interpretation

The primary output of a ¹³C tracer experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

Hypothetical Quantitative Data

The following table presents hypothetical MIDs for key metabolites in a cancer cell line cultured with [4-¹³C]D-ribose for 24 hours. These values are for illustrative purposes to demonstrate the expected labeling patterns.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-phosphate5950000
ATP (Ribose moiety)10900000
Fructose-6-phosphate85150000
Glyceraldehyde-3-P90100000
Lactate9550000

Interpretation of Hypothetical Data:

  • Ribose-5-phosphate and ATP: The high M+1 enrichment indicates direct incorporation of the labeled ribose. The slightly lower enrichment in the ATP pool compared to the precursor ribose-5-phosphate pool may reflect contributions from salvage pathways or slower turnover.

  • Fructose-6-phosphate and Glyceraldehyde-3-phosphate: The appearance of an M+1 label in these glycolytic intermediates suggests the reverse activity of the non-oxidative PPP, where the C4 of ribose is transferred.

  • Lactate: The low but present M+1 labeling in lactate indicates that carbon from the supplied ribose can enter glycolysis and be secreted as lactate.

Visualization of Metabolic Pathways and Workflows

Pentose Phosphate Pathway and Nucleotide Synthesis

The following diagram illustrates the central role of D-ribose in the pentose phosphate pathway and its subsequent incorporation into nucleotides. The path of the ¹³C label from D-Ribose-¹³C-4 is highlighted.

Metabolic fate of D-Ribose-¹³C-4 in the PPP and nucleotide synthesis.
Experimental Workflow

This diagram outlines the major steps in a typical ¹³C metabolic tracing experiment using D-Ribose-¹³C-4.

ExperimentalWorkflow cluster_CellCulture Cell Culture cluster_Labeling Isotope Labeling cluster_Extraction Metabolite Extraction cluster_Analysis Analysis seeding Seed Cells incubation Incubate (24h) seeding->incubation add_tracer Add D-Ribose-13C-4 Medium incubation->add_tracer label_incubation Incubate (Time Course) add_tracer->label_incubation quench Quench Metabolism label_incubation->quench extract Extract Metabolites quench->extract ms_analysis GC-MS or LC-MS Analysis extract->ms_analysis data_processing Data Processing & MID Calculation ms_analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

General experimental workflow for D-Ribose-¹³C-4 tracing.

Conclusion

D-Ribose-¹³C-4 represents a valuable, albeit currently underutilized, tool for the detailed investigation of ribose metabolism. Its application can provide specific insights into the dynamics of the non-oxidative pentose phosphate pathway and the biosynthesis of nucleotides. While this guide provides a foundational framework based on established principles, researchers are encouraged to optimize protocols for their specific biological systems and research questions. The continued development and application of position-specific isotope tracers like D-Ribose-¹³C-4 will undoubtedly deepen our understanding of metabolic networks in health and disease.

References

A Technical Guide to Investigating Cellular Metabolism with D-Ribose-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of D-Ribose-¹³C₄ as a stable isotope tracer for elucidating cellular metabolism. Designed for professionals in research and drug development, this document details the core principles, experimental protocols, and data interpretation necessary for leveraging this powerful tool in metabolic studies.

Introduction: The Role of D-Ribose-¹³C₄ in Metabolic Tracing

D-Ribose is a central pentose sugar essential for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). Introducing a ¹³C label at the fourth carbon position (D-Ribose-¹³C₄) allows for the precise tracking of its metabolic fate through various interconnected pathways. This non-radioactive, stable isotope acts as a powerful probe to dissect the complexities of cellular bioenergetics and biosynthesis.

The primary metabolic routes for D-ribose, and thus for the ¹³C₄ label, include the Pentose Phosphate Pathway (PPP) and nucleotide salvage and synthesis pathways. By monitoring the incorporation of the ¹³C label into downstream metabolites, researchers can gain quantitative insights into the activity of these pathways, which are often dysregulated in diseases such as cancer and metabolic syndrome.

Key Metabolic Pathways Investigated with D-Ribose-¹³C₄

2.1. Pentose Phosphate Pathway (PPP): Exogenously supplied D-Ribose can be phosphorylated to ribose-5-phosphate, a key intermediate in the PPP. The ¹³C₄ label can then be traced through the non-oxidative branch of the PPP, revealing the interplay between nucleotide synthesis and glycolysis.

2.2. Nucleotide Synthesis and Salvage: Ribose-5-phosphate is a direct precursor for phosphoribosyl pyrophosphate (PRPP), a critical molecule for both de novo and salvage pathways of nucleotide synthesis. Tracking the ¹³C₄ label into the ribose moiety of purine and pyrimidine nucleotides provides a direct measure of their synthesis rates.

2.3. Glycolysis and the TCA Cycle: The non-oxidative PPP can convert pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. The appearance of the ¹³C label in glycolytic and TCA cycle metabolites can, therefore, indicate the flux of ribose carbons back into central carbon metabolism.

Experimental Design and Protocols

A typical metabolic tracing experiment using D-Ribose-¹³C₄ involves cell culture, metabolite extraction, and analysis by mass spectrometry or NMR. The following is a generalized protocol that can be adapted to specific cell types and research questions.

3.1. Cell Culture and Labeling

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Tracer Introduction: Replace the standard culture medium with a medium containing D-Ribose-¹³C₄. The concentration of the tracer can vary, but a common starting point is to replace the unlabeled ribose or a fraction of the glucose in the medium.

  • Incubation: Incubate the cells with the labeled medium for a predetermined period. The incubation time is critical for observing isotopic enrichment in downstream metabolites and should be optimized based on the expected turnover rates of the pathways of interest. Time-course experiments are highly recommended to monitor the dynamics of label incorporation.

  • Metabolite Quenching and Extraction: To halt metabolic activity, rapidly quench the cells with a cold solvent, such as liquid nitrogen or ice-cold saline. Extract the metabolites using a suitable solvent system, commonly a mixture of methanol, acetonitrile, and water.

3.2. Sample Analysis

Metabolite extracts are typically analyzed by mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), or by nuclear magnetic resonance (NMR) spectroscopy.

  • GC-MS: Often used for the analysis of derivatized amino acids and intermediates of central carbon metabolism.

  • LC-MS: A versatile technique for the analysis of a wide range of polar metabolites, including nucleotides and sugar phosphates.

  • NMR: Provides detailed information on the positional distribution of the ¹³C label within a molecule.

Quantitative Data and Interpretation

The primary data obtained from a ¹³C tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule differing only in its isotopic composition).

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with D-Ribose-¹³C₄

MetaboliteM+0M+1M+2M+3M+4M+5
Ribose-5-Phosphate20%80%0%0%0%0%
ATP (Ribose moiety)35%65%0%0%0%0%
Fructose-6-Phosphate85%15%0%0%0%0%
Lactate98%2%0%0%--

M+n represents the isotopologue with 'n' ¹³C atoms incorporated.

Interpretation of the data in Table 1:

  • Ribose-5-Phosphate: The high abundance of M+1 indicates direct phosphorylation of the exogenously supplied D-Ribose-¹³C₄.

  • ATP: The significant M+1 enrichment in the ribose moiety of ATP demonstrates active nucleotide synthesis utilizing the labeled ribose.

  • Fructose-6-Phosphate: The presence of M+1 suggests that a portion of the labeled ribose has entered the non-oxidative PPP and has been converted back to this glycolytic intermediate.

  • Lactate: The small but detectable M+1 fraction in lactate indicates that the ¹³C label from ribose has traversed through glycolysis.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of the ¹³C label and the experimental process.

metabolic_pathway D-Ribose-13C-4 This compound Ribose-5-P Ribose-5-P This compound->Ribose-5-P Ribokinase PRPP PRPP Ribose-5-P->PRPP PRPP Synthetase Non-oxidative PPP Non-oxidative PPP Ribose-5-P->Non-oxidative PPP Nucleotides (ATP, GTP) Nucleotides (ATP, GTP) PRPP->Nucleotides (ATP, GTP) De novo & Salvage Glycolytic Intermediates Glycolytic Intermediates Non-oxidative PPP->Glycolytic Intermediates

Metabolic fate of D-Ribose-¹³C₄.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Cell Seeding Cell Seeding This compound Medium This compound Medium Cell Seeding->this compound Medium Incubation Incubation This compound Medium->Incubation Quenching Quenching Incubation->Quenching Extraction Extraction Quenching->Extraction LC-MS or GC-MS LC-MS or GC-MS Extraction->LC-MS or GC-MS Data Processing Data Processing LC-MS or GC-MS->Data Processing

Experimental workflow for ¹³C tracing.

Conclusion and Future Directions

The use of D-Ribose-¹³C₄ as a metabolic tracer offers a nuanced and quantitative view of cellular metabolism, particularly concerning the pentose phosphate pathway and nucleotide synthesis. This technical guide provides a foundational understanding and practical framework for researchers to employ this technique. Future applications may involve combining D-Ribose-¹³C₄ tracing with other isotopic labels to simultaneously probe multiple pathways, as well as its use in more complex in vivo models to better understand disease metabolism in a physiological context. The continued development of analytical technologies and computational modeling will further enhance the resolution and predictive power of these stable isotope tracing studies.

Methodological & Application

Synthesis Protocol for D-Ribose-13C-4: An Application Note for Isotope-Labeling in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of D-Ribose-13C-4, an isotopically labeled sugar crucial for a variety of research applications. This stable isotope-labeled compound serves as a valuable tracer in metabolic studies, a tool for elucidating biochemical pathways, and a key component in nuclear magnetic resonance (NMR) spectroscopy for structural analysis of nucleic acids and other biomolecules.

Introduction

D-Ribose is a fundamental pentose sugar that forms the backbone of RNA and is a precursor to the synthesis of nucleotides and other essential biomolecules. The selective incorporation of a carbon-13 (¹³C) isotope at the C4 position of D-Ribose creates a powerful tool for researchers. This compound allows for the precise tracking of the ribose moiety in various metabolic and cellular processes. Its applications span from metabolic flux analysis in cancer research to the study of RNA structure and dynamics.

Applications

  • Metabolic Flux Analysis: this compound is utilized to trace the pentose phosphate pathway (PPP) and other interconnected metabolic routes. By tracking the incorporation and distribution of the ¹³C label in downstream metabolites, researchers can quantify the activity of these pathways under different physiological or pathological conditions.

  • NMR Spectroscopy: The ¹³C label at a specific position provides a unique spectroscopic handle for NMR studies. This enables the detailed investigation of the conformation and dynamics of RNA and DNA molecules, as well as their interactions with proteins and other ligands.[1]

  • Elucidation of Biosynthetic Pathways: This labeled compound can be used to unravel the biosynthetic origins of various natural products and biomolecules that incorporate a ribose or ribose-derived unit.

Physicochemical Data

PropertyValue
Chemical Formula ¹³C¹²C₄H₁₀O₅
Molecular Weight 151.12 g/mol
Isotopic Purity ≥ 99 atom % ¹³C
Chemical Purity ≥ 98%
Appearance White to off-white solid
Solubility Soluble in water

Synthesis Workflow

The synthesis of this compound is typically achieved through a chemoenzymatic approach. This strategy combines the precision of enzymatic reactions with the versatility of chemical synthesis to achieve site-specific isotopic labeling. A plausible synthetic route, based on established methods for carbohydrate labeling, is outlined below.[1][2]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_product Final Product D-Xylose D-Xylose Cyanohydrin_Formation Cyanohydrin Formation D-Xylose->Cyanohydrin_Formation 1. K13CN K¹³CN K13CN->Cyanohydrin_Formation Hydrolysis Hydrolysis Cyanohydrin_Formation->Hydrolysis 2. Reduction Reduction Hydrolysis->Reduction 3. This compound This compound Reduction->this compound 4.

A plausible chemoenzymatic workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on established chemoenzymatic methodologies for isotopic labeling of sugars.

Materials:

  • D-Xylose

  • Potassium Cyanide-¹³C (K¹³CN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium borohydride (NaBH₄) or a suitable catalyst for reduction

  • Ion-exchange resins (cationic and anionic)

  • Solvents: Ethanol, Methanol

  • Thin-layer chromatography (TLC) plates and developing solvents

  • NMR tubes and deuterated solvents (e.g., D₂O)

Procedure:

  • Cyanohydrin Formation:

    • Dissolve D-Xylose in water.

    • Add a solution of K¹³CN in water to the D-Xylose solution.

    • Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a dilute NaOH solution.

    • Monitor the reaction progress by TLC. The reaction typically proceeds at room temperature for several hours.

  • Hydrolysis of the Cyanohydrin:

    • Once the cyanohydrin formation is complete, acidify the reaction mixture with HCl to hydrolyze the nitrile group to a carboxylic acid. This step forms a mixture of epimeric aldonic acids.

    • The hydrolysis is typically carried out by heating the mixture.

  • Purification of the Aldonic Acid:

    • Neutralize the reaction mixture and pass it through a cation-exchange resin followed by an anion-exchange resin to remove salts and unreacted starting materials.

    • Elute the desired aldonic acid from the anion-exchange resin.

  • Reduction to this compound:

    • The purified aldonic acid is then reduced to the corresponding aldose. This can be achieved using a reducing agent such as sodium borohydride in a buffered solution or through catalytic hydrogenation. The choice of reducing agent and conditions is critical to favor the formation of the desired ribose epimer.

    • Careful control of pH and temperature is necessary to optimize the yield of this compound.

  • Final Purification:

    • The resulting this compound is purified from the reaction mixture using column chromatography on a suitable stationary phase, such as a calcium-form cation-exchange resin.

    • The fractions containing the purified product are pooled, concentrated under reduced pressure, and lyophilized to yield the final product as a white solid.

Characterization Data

The synthesized this compound should be characterized to confirm its identity, purity, and the position of the isotopic label.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show the characteristic signals for the ribose protons. The coupling constants between protons and the ¹³C-labeled carbon (J-coupling) will be altered, providing confirmation of the label's position.

  • ¹³C NMR: The carbon NMR spectrum is the most direct method to confirm the position of the label. A significant enhancement of the signal corresponding to C4 is expected. The chemical shifts of the different anomers of D-ribose in D₂O are provided below as a reference. The exact chemical shift for C4 in the labeled compound may show a slight isotope shift.

AnomerC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm) C5 (ppm)
α-pyranose95.071.570.768.8 64.5
β-pyranose95.372.570.468.7 64.5
α-furanose97.872.471.584.5 62.9
β-furanose102.476.771.984.0 64.0
Table of approximate ¹³C NMR chemical shifts for unlabeled D-Ribose in D₂O.[3][4]

Mass Spectrometry (MS):

  • Mass spectrometry will confirm the incorporation of the ¹³C isotope by a +1 mass shift in the molecular ion peak compared to the unlabeled D-Ribose. Fragmentation analysis can further confirm the location of the label.

Signaling Pathway and Experimental Workflow Diagram

The primary application of this compound is in tracing metabolic pathways. The diagram below illustrates its entry into the Pentose Phosphate Pathway and subsequent incorporation into nucleotides.

Metabolic_Pathway This compound This compound Ribokinase Ribokinase This compound->Ribokinase Ribose-5-phosphate-13C-4 Ribose-5-phosphate-13C-4 Ribokinase->Ribose-5-phosphate-13C-4 PRPP_Synthetase PRPP_Synthetase Ribose-5-phosphate-13C-4->PRPP_Synthetase PRPP-13C-4 PRPP-¹³C-4 PRPP_Synthetase->PRPP-13C-4 Nucleotide_Synthesis Nucleotide Synthesis PRPP-13C-4->Nucleotide_Synthesis Labeled_Nucleotides ¹³C-Labeled Nucleotides Nucleotide_Synthesis->Labeled_Nucleotides Labeled_RNA ¹³C-Labeled RNA Labeled_Nucleotides->Labeled_RNA

Metabolic fate of this compound in nucleotide biosynthesis.

This application note provides a comprehensive overview and a plausible synthesis protocol for this compound. Researchers should adapt and optimize the described methods based on their specific laboratory conditions and available instrumentation. The use of this isotopically labeled sugar will undoubtedly continue to provide valuable insights into the complex world of cellular metabolism and biomolecular structure.

References

Application Notes and Protocols for D-Ribose-13C-4 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose-13C-4 is a stable isotope-labeled sugar that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for tracing the metabolic fate of ribose in biological systems. By introducing a carbon-13 isotope at the fourth carbon position, researchers can track the incorporation of this labeled ribose into various metabolic pathways, most notably the Pentose Phosphate Pathway (PPP) and nucleotide synthesis. These application notes provide detailed protocols for utilizing this compound in metabolic flux analysis and related NMR-based studies.

Core Applications

The primary application of this compound is in metabolic flux analysis (MFA) to quantitatively track the flow of carbon through the Pentose Phosphate Pathway. The PPP is a crucial metabolic route for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids.[1][2] By tracing the 13C-4 label, researchers can elucidate the relative activities of the oxidative and non-oxidative branches of the PPP.

Experimental Workflow

A typical workflow for a this compound labeling experiment followed by NMR analysis involves several key steps: cell culture and labeling, quenching of metabolism, metabolite extraction, and finally, NMR data acquisition and analysis.[3]

G cluster_0 Cell Culture and Labeling cluster_1 Sample Collection cluster_2 Metabolite Extraction cluster_3 NMR Analysis A Prepare cell culture medium lacking unlabeled ribose B Supplement medium with this compound A->B C Incubate cells for a defined period B->C D Rapidly quench metabolism (e.g., with cold methanol) C->D Harvest cells E Separate cells from medium D->E F Lyse cells and extract metabolites E->F G Separate extract from cell debris F->G H Prepare NMR sample G->H I Acquire 1D and 2D NMR spectra H->I J Process and analyze data I->J G cluster_0 Pentose Phosphate Pathway (Non-oxidative) R5P Ribose-5-Phosphate (C1, C2, C3, 13C4, C5) X5P Xylulose-5-Phosphate (C1, C2, C3, 13C4, C5) R5P->X5P Ribose-phosphate isomerase S7P Sedoheptulose-7-Phosphate (C1, C2, C3, 13C4, C5, C6, C7) R5P->S7P Transketolase X5P->S7P Transketolase G3P Glyceraldehyde-3-Phosphate (C1, 13C2, C3) X5P->G3P Transketolase F6P Fructose-6-Phosphate (C1, C2, C3, 13C4, C5, C6) X5P->F6P Transketolase S7P->F6P Transaldolase E4P Erythrose-4-Phosphate (C1, C2, C3, 13C4) S7P->E4P Transaldolase G3P->F6P Transaldolase E4P->F6P Transketolase

References

Application Notes and Protocols for Metabolic Flux Analysis using D-Ribose-13C-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis with D-Ribose-13C-4

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as this compound, and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. D-Ribose, a central component of nucleotides and a key intermediate in the pentose phosphate pathway (PPP), serves as an excellent tracer for investigating nucleotide biosynthesis, the PPP, and its connections to glycolysis. The use of D-Ribose specifically labeled with ¹³C at the fourth carbon position (this compound) allows for precise tracking of this carbon atom through the intricate network of metabolic reactions.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting metabolic flux analysis experiments using this compound in adherent mammalian cells. The information is intended to guide researchers in academia and industry, including those in drug development, in applying this technique to understand cellular metabolism in various physiological and pathological contexts.

Key Applications

  • Elucidating Pentose Phosphate Pathway (PPP) Activity: this compound is a direct probe for the non-oxidative branch of the PPP. By tracing the fate of the ¹³C label, the relative activities of transketolase and transaldolase can be determined.

  • Quantifying Nucleotide Biosynthesis: As a precursor for nucleotide synthesis, labeled ribose can be used to measure the rate of de novo and salvage pathways for nucleotide production.

  • Investigating Cancer Metabolism: Cancer cells often exhibit altered glucose and PPP metabolism. This compound can be used to probe these alterations and identify potential therapeutic targets.[1][2][3][4]

  • Drug Discovery and Development: Understanding the metabolic effects of a drug candidate is crucial. MFA with this compound can be employed to assess how a compound modulates the PPP and nucleotide metabolism, providing insights into its mechanism of action and potential off-target effects.

Experimental Design Considerations

Successful metabolic flux analysis experiments require careful planning. Key considerations include:

  • Cell Line Selection: The choice of cell line will depend on the biological question. Proliferating cancer cell lines are often used due to their high metabolic rates.

  • Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A starting point could be to replace the glucose in the medium partially or fully with labeled ribose, depending on the experimental goals.

  • Labeling Time: The duration of labeling should be sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined by performing a time-course experiment and measuring the isotopic enrichment of key metabolites over time.[1] For many mammalian cell lines, a labeling period of 24 to 48 hours is a reasonable starting point.

  • Control Experiments: Appropriate controls are essential for data interpretation. These include cells grown in parallel with unlabeled D-Ribose and a "time zero" sample collected immediately after the addition of the labeled substrate.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates.

Materials:

  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound (ensure high isotopic purity)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Acetonitrile (LC-MS grade), pre-chilled to -80°C

  • Water (LC-MS grade)

  • Cell scraper

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Lyophilizer or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

  • Isotope Labeling:

    • Prepare the labeling medium by supplementing the base medium with this compound at the desired concentration. For example, replace the glucose in the medium with an equivalent concentration of this compound.

    • Aspirate the existing medium from the cells and wash once with pre-warmed PBS.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for the predetermined labeling time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Metabolite Quenching and Extraction:

    • Place the 6-well plates on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

    • Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and lyse the cells.

    • Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes for 30 seconds and incubate at -80°C for at least 30 minutes to precipitate proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

    • Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.

  • Sample Analysis by LC-MS/MS:

    • Reconstitute the dried metabolite extracts in a suitable volume of resuspension solvent (e.g., 50% acetonitrile in water).

    • Analyze the samples using a high-resolution LC-MS/MS system. The specific chromatographic method and mass spectrometer settings will need to be optimized for the metabolites of interest.

    • Monitor for the mass isotopologues of key downstream metabolites of ribose, such as ribose-5-phosphate, other sugar phosphates, and the ribose moiety of nucleotides.

Data Analysis and Presentation

The raw mass spectrometry data will consist of the signal intensities for different mass isotopologues of each metabolite. This data needs to be corrected for the natural abundance of ¹³C. The corrected mass isotopomer distributions (MIDs) can then be used to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).[5]

Quantitative Data Summary:

The following tables provide a template for summarizing the quantitative data obtained from a this compound metabolic flux analysis experiment. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Mass Isotopomer Distribution of Key Metabolites

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Ribose-5-Phosphate5.090.04.00.50.30.2
Sedoheptulose-7-Phosphate20.030.045.04.00.50.5
Fructose-6-Phosphate30.025.035.08.01.50.5
Glyceraldehyde-3-Phosphate40.035.020.05.0--
Ribose in ATP10.085.04.00.50.30.2

Table 2: Calculated Metabolic Fluxes (relative to Ribose uptake rate of 100)

ReactionFlux ValueStandard Deviation
Ribose Kinase95.23.1
Transketolase (R5P + X5P <=> G3P + S7P)45.82.5
Transaldolase (S7P + G3P <=> E4P + F6P)30.11.8
De novo Nucleotide Synthesis15.31.2
Salvage Nucleotide Synthesis5.70.8
Glycolysis (from F6P)25.42.1

Visualizations

Diagram 1: Experimental Workflow for Metabolic Flux Analysis with this compound

experimental_workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_extraction Metabolite Extraction cluster_analysis Data Analysis seeding Seed Adherent Cells incubation1 Incubate for 24h seeding->incubation1 add_label Add this compound Medium incubation1->add_label incubation2 Incubate for 24-48h add_label->incubation2 quench Quench Metabolism (Cold Methanol) incubation2->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry lcms LC-MS/MS Analysis dry->lcms mid Determine Mass Isotopomer Distributions lcms->mid mfa Calculate Metabolic Fluxes mid->mfa

Experimental workflow for this compound metabolic flux analysis.

Diagram 2: Metabolic Fate of the 4th Carbon of D-Ribose in the Pentose Phosphate Pathway

pentose_phosphate_pathway cluster_ppp Pentose Phosphate Pathway cluster_nucleotide Nucleotide Synthesis cluster_glycolysis Glycolysis Ribose_13C4 This compound R5P_13C4 Ribose-5-Phosphate (R5P) {C1,C2,C3,¹³C4,C5} Ribose_13C4->R5P_13C4 Ribokinase S7P Sedoheptulose-7-Phosphate (S7P) R5P_13C4->S7P Transketolase R5P_13C4->S7P ¹³C at C4 G3P Glyceraldehyde-3-Phosphate (G3P) R5P_13C4->G3P Transketolase Nucleotides Nucleotides (ATP, GTP, etc.) R5P_13C4->Nucleotides PRPP Synthetase X5P Xylulose-5-Phosphate (X5P) X5P->S7P Transketolase X5P->G3P Transketolase F6P Fructose-6-Phosphate (F6P) X5P->F6P Transketolase S7P->F6P Transaldolase E4P Erythrose-4-Phosphate (E4P) S7P->E4P Transaldolase S7P->E4P ¹³C at C6 G3P->E4P Transaldolase Pyruvate Pyruvate G3P->Pyruvate F6P->Pyruvate E4P->F6P Transketolase E4P->F6P ¹³C at C4

References

Application Notes and Protocols for Tracing the Pentose Phosphate Pathway using D-Ribose-¹³C₄

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel to glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance. The PPP is responsible for the production of nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and the synthesis of pentose sugars, which are essential precursors for nucleotide and nucleic acid biosynthesis. Given its critical roles, the PPP is a key area of investigation in various fields, including cancer metabolism, neurodegenerative diseases, and drug development.

Stable isotope tracing, utilizing compounds enriched with heavy isotopes like ¹³C, is a powerful technique for elucidating metabolic pathway activity. D-Ribose-¹³C₄ is a valuable tracer for specifically probing the non-oxidative branch of the PPP and for tracking the incorporation of ribose into nucleotide synthesis. This document provides detailed application notes and experimental protocols for using D-Ribose-¹³C₄ to trace the pentose phosphate pathway in mammalian cells.

Application Notes

Principle of D-Ribose-¹³C₄ Tracing:

When cells are cultured in a medium containing D-Ribose-¹³C₄, the labeled ribose is taken up by the cells and phosphorylated to ribose-5-phosphate (R5P). This ¹³C-labeled R5P can then enter two main metabolic fates that can be traced:

  • Nucleotide Biosynthesis: The labeled R5P is directly incorporated into the synthesis of purine and pyrimidine nucleotides. By analyzing the mass isotopologue distribution (MID) of these nucleotides and their derivatives, the rate of de novo nucleotide synthesis from exogenous ribose can be quantified.

  • Non-oxidative Pentose Phosphate Pathway: The labeled R5P can be converted through a series of reversible reactions in the non-oxidative PPP to other sugar phosphates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). These intermediates can then enter glycolysis. Tracking the appearance of ¹³C from D-Ribose-¹³C₄ in glycolytic intermediates and lactate provides a measure of the flux through the non-oxidative PPP.

Applications in Research and Drug Development:

  • Cancer Metabolism: Cancer cells often exhibit upregulated PPP activity to support rapid proliferation and combat oxidative stress.[1][2][3] Tracing with D-Ribose-¹³C₄ can help to quantify the reliance of cancer cells on exogenous ribose for nucleotide synthesis and to understand the dynamics of the non-oxidative PPP. This information is valuable for identifying and validating novel therapeutic targets within the PPP.

  • Drug Discovery and Development: The PPP is a target for various therapeutic agents. D-Ribose-¹³C₄ tracing can be used to assess the on-target and off-target effects of drugs that modulate PPP activity. By quantifying changes in metabolic fluxes in response to drug treatment, researchers can gain insights into the mechanism of action and potential resistance mechanisms.

  • Inborn Errors of Metabolism: Studying the metabolic fate of labeled ribose can aid in understanding the pathophysiology of genetic disorders affecting the PPP and nucleotide metabolism.

  • Neurodegenerative Diseases: Oxidative stress is implicated in the pathogenesis of several neurodegenerative diseases. As the PPP is a major source of NADPH for antioxidant defense, tracing its activity with isotopic tracers can provide insights into the cellular response to oxidative damage in neuronal cells.

Quantitative Data on Pentose Phosphate Pathway Flux

The following tables summarize quantitative data on PPP flux in various cancer cell lines, primarily determined using ¹³C-labeled glucose tracers. This data provides a baseline for comparison when designing and interpreting experiments with D-Ribose-¹³C₄.

Cell LineConditionOxidative PPP Flux (% of Glucose Uptake)Non-oxidative PPP Flux (% of Glucose Uptake)Reference
MCF-7 (Breast Cancer) Control5.5 ± 0.63.2 ± 0.4[3]
G6PD Silencing2.1 ± 0.31.8 ± 0.2[3]
MDA-MB-231 (Breast Cancer) Control7.2 ± 0.84.1 ± 0.5[3]
H6PD Silencing3.5 ± 0.42.0 ± 0.3[3]
A549 (Lung Cancer) Control8.9 ± 1.15.3 ± 0.7[3]
G6PD Silencing3.8 ± 0.52.5 ± 0.3[3]
Cell LineMyc Expression LevelOxidative PPP Flux (relative to Glycolysis)Reference
P493-6 B-cells Low0.15 ± 0.02[4]
High0.28 ± 0.03[4]

Experimental Protocols

I. Cell Culture and ¹³C Labeling with D-Ribose-¹³C₄

This protocol describes the general procedure for labeling adherent mammalian cells with D-Ribose-¹³C₄.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • D-Ribose-¹³C₄ (ensure sterile preparation)

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight in complete culture medium.[5]

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (without glucose or with a low concentration of glucose, depending on the experimental design) with dialyzed FBS, penicillin-streptomycin, and the desired concentration of sterile D-Ribose-¹³C₄. A typical starting concentration is 5-10 mM.

  • Labeling:

    • Aspirate the complete culture medium from the cells.

    • Gently wash the cells twice with sterile PBS to remove any residual unlabeled glucose and ribose.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a predetermined period. The labeling time should be optimized based on the metabolic pathway of interest. For PPP intermediates and nucleotides, isotopic steady-state is typically reached within 6-24 hours.[6]

  • Metabolite Quenching and Extraction: Proceed immediately to the metabolite quenching and extraction protocol to halt enzymatic activity and extract the labeled metabolites.

II. Metabolite Quenching and Extraction

This protocol is designed for rapid quenching of metabolism and efficient extraction of polar metabolites from adherent cells.

Materials:

  • Cold (-80°C) 80% Methanol (v/v) in water

  • Liquid Nitrogen

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Quenching:

    • Place the culture plate on a bed of dry ice or a pre-chilled metal block.

    • Aspirate the labeling medium as quickly as possible.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

    • Place the plate in a -80°C freezer for at least 15 minutes to ensure complete quenching of metabolic activity.

  • Extraction:

    • Thaw the plate on ice.

    • Scrape the cells from the plate using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tube vigorously for 30 seconds.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[7]

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

    • The metabolite extract can be stored at -80°C until analysis.

III. Analysis of ¹³C-Labeled Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of ¹³C-labeled PPP intermediates and nucleotides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Anion-exchange or reversed-phase chromatography columns are commonly used for the separation of phosphorylated sugars and nucleotides.[8][9]

LC Parameters (Example for Anion-Exchange Chromatography):

  • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from high aqueous to high organic phase over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40°C

MS/MS Parameters:

  • Ionization Mode: Negative electrospray ionization (ESI) is typically used for phosphorylated intermediates and nucleotides.

  • Multiple Reaction Monitoring (MRM): For targeted analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for each metabolite and its ¹³C isotopologues need to be established.

  • High-Resolution MS: For untargeted or discovery metabolomics, a high-resolution instrument (e.g., Q-TOF, Orbitrap) can be used to acquire full scan data and determine the mass isotopologue distribution of metabolites.

Data Analysis:

  • The raw data is processed to obtain the peak areas for each isotopologue of the target metabolites.

  • The mass isotopologue distribution (MID) is calculated by correcting for the natural abundance of ¹³C.

  • The fractional contribution of D-Ribose-¹³C₄ to the synthesis of each metabolite is determined from the MID.

IV. Analysis of ¹³C-Labeled Metabolites by NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining the positional enrichment of ¹³C in metabolites, which can provide detailed insights into metabolic pathways.

Sample Preparation:

  • The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

NMR Instrumentation and Parameters:

  • A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe is recommended for enhanced sensitivity.

  • ¹³C NMR:

    • A standard ¹³C observe pulse sequence with proton decoupling is used.

    • Acquisition Time (AQ): 1.0 - 1.5 seconds.

    • Relaxation Delay (D1): 2.0 - 5.0 seconds (a longer delay may be needed for quaternary carbons).[10]

    • Number of Scans (NS): A large number of scans is typically required due to the low natural abundance and lower gyromagnetic ratio of ¹³C.

  • 2D NMR - Isotope-Edited Total Correlation Spectroscopy (ITOCSY):

    • The ITOCSY pulse sequence can be used to separate the signals of ¹²C- and ¹³C-bound protons into different spectra, simplifying the analysis of complex mixtures.[11][12]

    • Specific parameters for the ITOCSY pulse sequence, including mixing times and gradient strengths, should be optimized for the instrument and sample.

Data Analysis:

  • The ¹³C spectra are processed (Fourier transformation, phasing, and baseline correction).

  • The integrals of the peaks corresponding to specific carbon atoms in the metabolites of interest are used to determine the ¹³C enrichment at each position.

  • Comparison of the spectra from labeled and unlabeled control samples is essential for accurate quantification.

Visualizations

Pentose Phosphate Pathway Workflow

PentosePhosphatePathway_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_data Data Analysis CellCulture 1. Cell Culture Labeling 2. Labeling with D-Ribose-¹³C₄ CellCulture->Labeling Quenching 3. Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS NMR NMR Spectroscopy Extraction->NMR MID Mass Isotopologue Distribution Analysis LCMS->MID NMR->MID MFA Metabolic Flux Analysis MID->MFA

Caption: Experimental workflow for tracing the Pentose Phosphate Pathway.

Regulation of the Pentose Phosphate Pathway by PI3K/Akt/mTOR Signaling

PPP_Regulation cluster_signaling Upstream Signaling cluster_ppp Pentose Phosphate Pathway cluster_outputs Pathway Outputs GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 G6PD G6PD Akt->G6PD Activates mTORC1->G6PD Upregulates Expression Glucose Glucose G6P G6P Glucose->G6P HK R5P R5P G6P->R5P G6PD Glycolysis Glycolysis G6P->Glycolysis Nucleotides Nucleotides (Biosynthesis) R5P->Nucleotides NADPH NADPH (Redox Balance) G6PD->NADPH

Caption: PI3K/Akt/mTOR signaling pathway regulation of the Pentose Phosphate Pathway.

Logical Flow for Data Interpretation

Data_Interpretation cluster_input Input Data cluster_pathways Metabolic Fates cluster_analysis Analytical Readout cluster_conclusion Biological Conclusion Tracer D-Ribose-¹³C₄ PPP Non-oxidative PPP Tracer->PPP NucSynth Nucleotide Synthesis Tracer->NucSynth Glycolysis_Intermediates ¹³C in Glycolytic Intermediates PPP->Glycolysis_Intermediates Nucleotides_MID ¹³C in Nucleotides NucSynth->Nucleotides_MID Flux_Quantification Quantification of PPP & Nucleotide Flux Glycolysis_Intermediates->Flux_Quantification Nucleotides_MID->Flux_Quantification

Caption: Logical flow for interpreting D-Ribose-¹³C₄ tracing data.

References

Application Note: Metabolic Tracing Using D-Ribose-13C-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

D-Ribose is a fundamental pentose sugar that serves as a critical component of nucleotides (ATP, GTP), nucleic acids (RNA), and coenzymes (NADH, FADH).[1] It is endogenously synthesized through the pentose phosphate pathway (PPP), a crucial metabolic route for generating NADPH and the precursors for nucleotide biosynthesis.[2] The ability to trace the metabolic fate of ribose is essential for understanding cellular bioenergetics, nucleotide metabolism, and the regulation of the PPP in various physiological and pathological states, such as cancer and metabolic disorders.[3]

D-Ribose-13C-4 is a stable isotope-labeled version of D-ribose, where four of the five carbon atoms are replaced with the heavy isotope ¹³C. This non-radioactive label allows researchers to track the incorporation of ribose into downstream metabolic pathways using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4] By providing this compound in cell culture media, it is possible to perform metabolic flux analysis (MFA) and elucidate the contribution of exogenous ribose to various cellular processes.[5]

Applications

  • Nucleotide Synthesis: Tracing the incorporation of the ¹³C label from this compound into the ribose moiety of purine and pyrimidine nucleotides to quantify de novo and salvage pathway activities.[6][7]

  • Pentose Phosphate Pathway (PPP) Analysis: Investigating the reverse flux through the non-oxidative branch of the PPP by monitoring the appearance of ¹³C labels in glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate.[8]

  • Glycosylation Studies: D-ribose can participate in protein glycation, and using a labeled form can help in studying the dynamics of this process.[9]

  • Drug Development: Assessing the metabolic impact of therapeutic compounds on nucleotide metabolism and pathways involving ribose.

Protocols

Protocol 1: Preparation of this compound Enriched Cell Culture Medium

This protocol describes the preparation of a complete cell culture medium for stable isotope tracing experiments. The key is to use a base medium that does not contain unlabeled ribose and to supplement it with dialyzed fetal bovine serum (dFBS) to minimize the concentration of competing unlabeled small molecules.[10][11]

Materials:

  • This compound (e.g., Eurisotop CLM-4830)

  • Base medium (e.g., RPMI-1640 or DMEM, preferably custom formulation without glucose/ribose if direct tracing is the sole focus)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Penicillin-Streptomycin solution (100x)

  • L-glutamine or stable alternative (e.g., GlutaMAX)

  • Sterile, pyrogen-free water for injection (WFI) or equivalent

  • 0.22 µm sterile syringe filters

Procedure:

  • Prepare this compound Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve it in sterile WFI to create a concentrated stock solution (e.g., 100 mM).

    • Note: The final concentration in the medium typically ranges from 5-25 mM, depending on the cell line and experimental goals. It's recommended to perform a dose-response curve to assess toxicity, as high concentrations of D-ribose can affect cell viability.[9]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

    • Store the stock solution at -20°C in aliquots.[10]

  • Prepare Complete Labeled Medium:

    • In a sterile biosafety cabinet, start with the desired volume of base medium (e.g., 440 mL for a 500 mL final volume).

    • Add dFBS to the desired final concentration (e.g., 50 mL for 10% v/v). Using dialyzed serum is crucial to reduce the amount of unlabeled metabolites.[11]

    • Add Penicillin-Streptomycin (e.g., 5 mL of 100x stock for a 1x final concentration).

    • Add L-glutamine to the desired final concentration (e.g., 2 mM).

    • Add the required volume of the this compound stock solution to achieve the final desired concentration.

    • Bring the medium to the final volume with additional base medium if necessary.

    • Pre-equilibrate the medium at 37°C and 5% CO₂ for at least 30 minutes before use to ensure proper pH and temperature.[10]

Protocol 2: Isotopic Labeling and Metabolite Extraction

This protocol provides a general workflow for a metabolic tracing experiment using adherent cells.

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in 70-90% confluency at the time of harvest.[10] Culture cells in standard, unlabeled medium overnight to allow for adherence.

  • Initiate Labeling:

    • Aspirate the standard medium from the wells.

    • Gently wash the cells once with a pre-warmed base medium (without serum or supplements) to remove residual unlabeled metabolites.[10]

    • Aspirate the wash medium and add the pre-warmed, this compound enriched medium prepared in Protocol 1.

    • Return the plates to the incubator and culture for the desired labeling duration.

    • Note: The labeling time is critical. For central carbon metabolism, isotopic steady-state can be reached in minutes to hours. For pathways like nucleotide synthesis, longer incubation (e.g., 8-24 hours) may be required.[11]

  • Metabolite Quenching and Extraction:

    • Quenching: To halt all enzymatic activity instantly, rapidly aspirate the labeled medium. Immediately place the plate on dry ice and add a pre-chilled extraction solvent, typically 80% methanol (-80°C).[11]

    • Extraction:

      • Add a sufficient volume of cold (-80°C) 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

      • Place the plate in a -80°C freezer for at least 20 minutes to ensure cell lysis and protein precipitation.[11]

      • Scrape the cells in the cold methanol using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

      • Centrifuge the tubes at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.[11]

    • Sample Collection:

      • Carefully transfer the supernatant, which contains the metabolites, to a new tube.

      • Dry the metabolite extract completely using a vacuum evaporator (e.g., SpeedVac).[11]

      • Store the dried extracts at -80°C until analysis by MS or NMR.

Data Presentation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. The table below provides an illustrative example of expected results when tracing this compound into ATP.

Table 1: Illustrative Mass Isotopologue Distribution (MID) in ATP after Labeling with this compound

MetaboliteMass IsotopologueFormulaExpected Relative Abundance (%)Interpretation
ATPM+0C₁₀H₁₆N₅O₁₃P₃5Unlabeled pool from cellular stores or media contaminants.
ATPM+1¹³C₁C₉H₁₆N₅O₁₃P₃<1Natural abundance of ¹³C.
ATPM+2¹³C₂C₈H₁₆N₅O₁₃P₃<1Natural abundance of ¹³C.
ATPM+3¹³C₃C₇H₁₆N₅O₁₃P₃5Minor contribution from other labeled precursors or fragmentation.
ATPM+4¹³C₄C₆H₁₆N₅O₁₃P₃85Represents direct incorporation of the ¹³C₄-Ribose moiety into the ATP molecule via nucleotide synthesis pathways.
ATPM+5¹³C₅C₅H₁₆N₅O₁₃P₃4Possible contribution if the adenine base is also labeled via de novo purine synthesis from ¹³C-labeled intermediates.

Note: Data are for illustrative purposes only. Actual MIDs will vary based on cell type, experimental conditions, and the specific labeling pattern of the this compound tracer.

Visualizations

Metabolic Pathway

PentosePhosphatePathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_oxppp Oxidative cluster_nonoxppp Non-Oxidative cluster_downstream Downstream Synthesis G6P Glucose-6-P F6P Fructose-6-P G6P->F6P SixPGL 6-P-Glucono- lactone G6P->SixPGL G3P Glyceraldehyde-3-P F6P->G3P S7P Sedoheptulose-7-P E4P Erythrose-4-P SixPG 6-P-Gluconate SixPGL->SixPG Ru5P Ribulose-5-P SixPG->Ru5P NADPH2 NADPH SixPG->NADPH2 NADPH1 NADPH G6P_ref->NADPH1 X5P Xylulose-5-P X5P->G3P X5P->F6P_ref R5P Ribose-5-P R5P->X5P R5P->S7P S7P->E4P E4P->F6P_ref G3P_ref->S7P G3P_ref->E4P ExoRibose This compound (Exogenous) ExoRibose->R5P Nucleotides Nucleotides (ATP, GTP) RNA RNA Synthesis Nucleotides->RNA R5P_ref2->Nucleotides

Caption: The Pentose Phosphate Pathway and entry of exogenous D-Ribose.

Experimental Workflow

Caption: Workflow for a stable isotope tracing experiment.

References

Application Notes: In vivo D-Ribose-¹³C-4 Labeling for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope tracing is a powerful technique used to delineate metabolic pathways and quantify metabolic fluxes in living organisms.[1] The use of non-radioactive, heavy isotopes like Carbon-13 (¹³C) allows for the safe in vivo tracking of nutrients and their metabolic fates. D-Ribose, a naturally occurring pentose sugar, is a central component of fundamental biomolecules, including ribonucleic acid (RNA), deoxyribonucleic acid (DNA) after conversion, and the primary energy currency, adenosine triphosphate (ATP).[2][3]

Administering D-Ribose labeled with ¹³C at the fourth carbon position (D-Ribose-¹³C-4) provides a specific probe into the pentose phosphate pathway (PPP) and de novo nucleotide synthesis. The ¹³C label is incorporated into ribose-5-phosphate (R5P), a key intermediate of the PPP, and can then be traced into the ribose moiety of purine and pyrimidine nucleotides.[4][5] This allows researchers to investigate the dynamics of nucleotide production, which is often upregulated in highly proliferative tissues such as tumors. This application note provides a detailed protocol for conducting in vivo D-Ribose-¹³C-4 labeling studies in mice, from tracer administration to data analysis.

Key Applications:

  • Cancer Metabolism: Assessing the activity of the pentose phosphate pathway and nucleotide synthesis rates in tumors to identify metabolic vulnerabilities.[6]

  • Drug Development: Evaluating the on-target and off-target metabolic effects of drugs that inhibit nucleotide synthesis or related pathways.

  • Physiology and Disease: Studying the regulation of nucleotide metabolism in various physiological and pathological states.

Detailed Experimental Protocol

This protocol outlines a procedure for an in vivo D-Ribose-¹³C-4 labeling study in a mouse model.

1. Materials and Reagents

  • Tracer: D-Ribose-¹³C-4 (MedChemExpress or other supplier)

  • Vehicle: Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Animal Model: C57BL/6J mice (or other appropriate strain), 8-12 weeks old

  • Anesthesia: Isoflurane or other approved anesthetic

  • Metabolite Extraction Buffer (Cold): 80:20 Methanol:Water solution (-80°C)

  • Sample Collection: Syringes, collection tubes, surgical tools

  • Homogenization: Bead beater or similar tissue homogenizer

  • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[7][8]

2. Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Animal Acclimatization (1 week) fasting Fasting (Optional) (4-6 hours) acclimatize->fasting tracer_admin Tracer Administration (e.g., i.p. injection, 2 g/kg) fasting->tracer_admin tracer_prep Prepare D-Ribose-¹³C-4 (e.g., 200 mg/mL in Saline) tracer_prep->tracer_admin collection Tissue/Blood Collection (Time course: 15, 30, 60, 120 min) tracer_admin->collection quench Flash Freeze in Liquid N₂ collection->quench extraction Metabolite Extraction (-80°C Methanol/Water) quench->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing & Isotopologue Analysis analysis->data

Caption: Experimental workflow for in vivo D-Ribose-¹³C-4 labeling study.

3. Procedure

a. Animal Preparation:

  • Acclimatize mice to the housing facility for at least one week prior to the experiment.

  • (Optional) Fast mice for 4-6 hours before tracer administration to reduce the endogenous pool of circulating metabolites.[1] Provide free access to water.

b. Tracer Preparation and Administration:

  • Prepare a sterile solution of D-Ribose-¹³C-4 in saline. A concentration of 200 mg/mL is a typical starting point. Ensure the tracer is fully dissolved.

  • Weigh each mouse to calculate the precise injection volume.

  • Administer the D-Ribose-¹³C-4 solution via intraperitoneal (i.p.) injection at a dosage of 2 g/kg body weight. Other administration routes like oral gavage or intravenous injection can also be used depending on the experimental question.[9]

c. Sample Collection:

  • Establish experimental groups for different time points post-injection (e.g., 15, 30, 60, 120 minutes) to capture the dynamics of label incorporation.

  • At each designated time point, anesthetize the mouse.

  • Collect blood via cardiac puncture. Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuge to separate plasma. Store plasma at -80°C.

  • Perfuse the mouse with cold PBS to remove blood from tissues.

  • Rapidly dissect tissues of interest (e.g., tumor, liver, brain), rinse with cold PBS, blot dry, and immediately flash-freeze in liquid nitrogen to quench metabolic activity. Store tissues at -80°C until extraction.

d. Metabolite Extraction:

  • Weigh the frozen tissue (~20-50 mg).

  • Homogenize the tissue in a pre-chilled tube with 1 mL of cold (-80°C) 80:20 methanol/water extraction buffer and stainless steel beads.

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant containing the polar metabolites.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

e. LC-MS/MS Analysis:

  • Analyze the resuspended extracts using a high-resolution mass spectrometer coupled with liquid chromatography.[10]

  • Use an appropriate chromatography method (e.g., HILIC for polar metabolites) to separate the metabolites of interest.

  • Analyze samples in full scan mode or using parallel reaction monitoring (PRM) to detect the different isotopologues (M+0, M+1, etc.) of ribose, R5P, ATP, and other downstream metabolites.

4. Data Analysis

  • Identify and integrate the peak areas for each isotopologue of the target metabolites.

  • Correct the raw data for the natural abundance of ¹³C.

  • Calculate the fractional enrichment for each metabolite at each time point using the formula: Fractional Enrichment = (Sum of labeled isotopologue intensities) / (Sum of all isotopologue intensities)

  • Present the data in tables and graphs to compare labeling across different tissues and time points.

D-Ribose-¹³C-4 Metabolic Pathway

The diagram below illustrates the primary metabolic fate of the ¹³C label from D-Ribose-¹³C-4.

G cluster_ppp Pentose Phosphate Pathway cluster_nucleotide De Novo Nucleotide Synthesis cluster_glycolysis Non-Oxidative PPP / Glycolysis tracer_node tracer_node pathway_node pathway_node product_node product_node glycolysis_node glycolysis_node Ribose_C4 D-Ribose-¹³C-4 R5P Ribose-5-Phosphate-¹³C-4 (R5P) Ribose_C4->R5P Ribokinase PRPP PRPP R5P->PRPP F6P Fructose-6-P R5P->F6P Transketolase/ Transaldolase G3P Glyceraldehyde-3-P R5P->G3P Transketolase/ Transaldolase Purines Purines (ATP, GTP) PRPP->Purines Pyrimidines Pyrimidines (UTP, CTP) PRPP->Pyrimidines

Caption: Metabolic fate of D-Ribose-¹³C-4 via the Pentose Phosphate Pathway.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, quantitative data for ¹³C fractional enrichment in key metabolites in a tumor and liver tissue at 60 minutes post-injection of D-Ribose-¹³C-4. This data is for illustrative purposes. Actual enrichment will vary based on the animal model, metabolic state, and tissue type.

MetaboliteTissue¹³C IsotopologueFractional Enrichment (%)Biological Implication
Ribose-5-Phosphate TumorM+155.2 ± 4.5High tracer uptake and PPP activity.
LiverM+140.8 ± 3.9Significant PPP activity for nucleotide synthesis.
ATP (Ribose moiety) TumorM+135.6 ± 3.1Rapid incorporation into the nucleotide pool.
LiverM+125.1 ± 2.8Active nucleotide turnover.
Lactate TumorM+15.3 ± 0.9Label recycling from non-oxidative PPP to glycolysis.
LiverM+12.1 ± 0.5Lower recycling compared to the tumor.
Glutamate TumorM+11.5 ± 0.4Minor label entry into the TCA cycle.
LiverM+10.8 ± 0.2Negligible entry into the TCA cycle at this time point.

Values are represented as mean ± standard deviation.

References

Application Notes & Protocols: Sample Preparation for D-Ribose-¹³C₄-Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope-resolved metabolomics (SIRM) is a powerful technique to trace the fate of atoms through metabolic networks, providing critical insights into cellular physiology and disease states.[1] D-Ribose, a central component of nucleotides (ATP, RNA) and a key intermediate in the pentose phosphate pathway (PPP), serves as an excellent tracer when labeled with stable isotopes like ¹³C.[2][3] Specifically, D-Ribose-¹³C₄ allows for the precise tracking of ribose utilization and its contribution to nucleotide synthesis and the interplay between the oxidative and non-oxidative branches of the PPP.[4]

The accuracy and reliability of any metabolomics study, particularly those involving isotopic tracers, are fundamentally dependent on the sample preparation workflow.[5][6] The primary goals of sample preparation are to instantaneously halt all enzymatic activity (quenching) to preserve the metabolic state of the cell at the moment of collection and to efficiently extract the metabolites of interest for analysis.[7][8] Ineffective quenching can lead to significant alterations in metabolite pools and isotopic labeling patterns, rendering the data meaningless.[8]

These application notes provide a comprehensive guide, including detailed protocols and comparative data, for robust sample preparation in D-Ribose-¹³C₄ based metabolomics studies, ensuring high-quality data for downstream analysis by liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][10]

Core Principles & Experimental Workflow

The sample preparation process for intracellular metabolomics involves a sequence of critical steps designed to separate the internal cellular environment from the external medium while preserving its chemical composition.[5][6]

  • Cell Culture & Labeling: Cells are cultured in a medium where a standard carbon source is replaced with D-Ribose-¹³C₄. The duration of labeling must be sufficient to achieve isotopic steady-state for the pathways of interest.[11]

  • Quenching: This is the most critical step. Metabolism is arrested instantly, typically by a rapid and extreme temperature drop. This prevents enzymes from altering metabolite concentrations or isotopic enrichment after harvesting.[5][7]

  • Cell Washing & Separation: The external medium, which contains high concentrations of the isotopic tracer and other compounds, is removed to avoid contaminating the intracellular metabolite profile.[12] This step must be performed quickly and at low temperatures to prevent metabolite leakage.

  • Extraction: Intracellular metabolites are solubilized and separated from macromolecules like proteins and lipids using an appropriate solvent system. The choice of solvent is crucial for maximizing the recovery of polar metabolites like ribose phosphates.[13][14]

The overall workflow is visualized below.

G cluster_workflow Experimental Workflow for D-Ribose-¹³C₄ Metabolomics Culture Cell Culture with D-Ribose-¹³C₄ Tracer Quench Metabolic Quenching (e.g., Cold Methanol) Culture->Quench Wash Cell Washing & Separation Quench->Wash Extract Metabolite Extraction (Polar Solvent) Wash->Extract Analyze LC-MS or NMR Analysis Extract->Analyze

Caption: High-level workflow for ¹³C-labeled metabolomics sample preparation.

Quantitative Data Summary

The choice of quenching and extraction methods significantly impacts the quality and quantitative accuracy of the results. The following tables summarize comparative data for common techniques.

Table 1: Comparison of Metabolic Quenching Methods

Effective quenching must be rapid and cold enough to halt enzymatic reactions without causing significant leakage of intracellular metabolites.

Quenching MethodTemperatureKey AdvantagesKey DisadvantagesEfficacy Summary
Fast Filtration & Cold Methanol -80°CConsidered the gold standard; exhibits the highest quenching efficiency.[7][8]Requires specialized filtration setup; can be laborious for many samples.Excellent: Minimizes metabolic turnover post-harvest.
Cold Methanol Slurry (60%) -40°C to -20°CGood efficiency; less laborious than filtration; suitable for suspension cells.[5][12]Can cause some metabolite leakage if exposure is prolonged.[12]Very Good: A practical and effective alternative to fast filtration.
Cold Saline Slurry ~0°CIsotonic, minimizing osmotic shock.[15]Less effective at rapidly halting metabolism due to higher temperature.[7][8]Moderate: High rates of isotope labeling can occur after harvest.[8]
Direct Liquid Nitrogen -196°CFastest possible method to stop metabolism.[5][16]Prevents subsequent separation of cells from the medium.[5]Good, but limited: Best for adherent cells where the medium is removed first.
Table 2: Comparison of Metabolite Extraction Solvents for Polar Metabolites

The extraction solvent must efficiently solubilize polar compounds like ribose and its phosphorylated derivatives while precipitating proteins. Data below is adapted from studies comparing methods for polar metabolite analysis.[14]

Extraction MethodSolvent System (v/v/v)Median RSD (%) (Bone)Metabolites Detected (Bone)Key Features
Modified Bligh-Dyer (mBD) Methanol/Chloroform/Water (2:2:1.8)15%65Well-established; good recovery for a broad range of metabolites.[13][14]
mBD-low Chloroform Methanol/Chloroform/Water18%60Similar to mBD but with reduced chloroform.[14]
Modified Matyash (mMat) MTBE/Methanol/Water (10:3:2.5)15%59Uses less toxic MTBE instead of chloroform; good reproducibility.[14][17]

RSD: Relative Standard Deviation. A lower RSD indicates higher reproducibility. Data adapted from mouse bone tissue analysis, which is rich in polar central carbon metabolites.[14]

Detailed Experimental Protocols

The following protocols are optimized for generating high-quality samples for D-Ribose-¹³C₄ metabolomics. It is crucial to keep samples on dry ice or at -80°C after quenching.

Protocol 1: Quenching and Extraction for Adherent Mammalian Cells

This protocol is suitable for cells grown in plates or flasks. A minimum of 1x10⁶ cells is recommended.[15]

A. Reagents & Materials

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen (LN₂)

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C

  • Internal Standards (optional, e.g., ¹³C,¹⁵N-labeled amino acids) spiked into extraction solvent[18][19]

  • Cell Scraper

  • Microcentrifuge tubes (1.5 mL)

B. Protocol Steps

  • Place the cell culture plate on a floating rack in an ice-water bath to cool rapidly.

  • Aspirate the culture medium completely.

  • Gently wash the cell monolayer twice with 5 mL of ice-cold PBS to remove all residual medium. Aspirate the PBS completely after the final wash.

  • Immediately place the plate on a level surface and add enough liquid nitrogen to cover the cell monolayer. This ensures instantaneous quenching.[16]

  • Allow the LN₂ to evaporate completely in a fume hood. Do not let the cells thaw.

  • Immediately add 1 mL of pre-chilled (-80°C) extraction solvent to the plate.

  • Place the plate on dry ice and use a cell scraper to scrape the frozen cells into the solvent. Ensure all cells are scraped into the liquid phase.

  • Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex the tube for 30 seconds.

  • Incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Carefully transfer the supernatant (containing metabolites) to a new labeled tube.

  • Store the extract at -80°C until analysis.

Protocol 2: Quenching and Extraction for Suspension Mammalian Cells

This protocol is adapted for cells grown in suspension and involves rapid separation from the culture medium.[12]

A. Reagents & Materials

  • Quenching Solution: 60% Methanol supplemented with 0.85% Ammonium Bicarbonate (AMBIC), pre-chilled to -40°C.[12]

  • Extraction Solvent: 100% Methanol (LC-MS Grade), pre-chilled to -80°C.

  • LC-MS Grade Water, chilled to 4°C.

  • 50 mL centrifuge tubes.

  • Microcentrifuge tubes (1.5 mL).

B. Protocol Steps

  • Prepare a 50 mL centrifuge tube containing 30 mL of pre-chilled (-40°C) quenching solution.

  • Rapidly transfer 5 mL of the cell suspension (containing ~1x10⁷ cells) directly into the quenching solution. Invert gently to mix. The large volume of cold solvent ensures rapid quenching.

  • Centrifuge immediately at 1,000 x g for 5 minutes at -10°C (if available) or 4°C.

  • Aspirate the supernatant completely, being careful not to disturb the cell pellet.

  • Resuspend the cell pellet in 1 mL of 100% cold methanol and transfer to a new 1.5 mL microcentrifuge tube.

  • Perform three freeze-thaw cycles by alternating between liquid nitrogen (1 min) and a 4°C water bath (1 min) to ensure complete cell lysis.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant into a new tube kept on dry ice.

  • To maximize recovery, re-extract the pellet by adding 500 µL of cold LC-MS grade water, vortexing, and re-centrifuging.

  • Pool the aqueous supernatant with the methanol supernatant from step 8.[12]

  • Store the final combined extract at -80°C until analysis.

Metabolic Pathway Analysis: Pentose Phosphate Pathway (PPP)

D-Ribose-¹³C₄ is an ideal tracer for elucidating the activity of the Pentose Phosphate Pathway. The PPP is a crucial metabolic route that runs parallel to glycolysis, responsible for producing NADPH for reductive biosynthesis and antioxidant defense, and generating Ribose-5-Phosphate (R5P), the precursor for nucleotide synthesis.[2]

The pathway has two main branches:

  • Oxidative PPP: An irreversible branch that converts Glucose-6-Phosphate into R5P, generating two molecules of NADPH.

  • Non-oxidative PPP: A series of reversible reactions that interconvert 5-carbon sugars (like R5P) with 3, 4, 6, and 7-carbon sugar phosphates of the glycolytic pathway.[2]

By supplying ¹³C-labeled ribose, researchers can directly measure its incorporation into nucleotides (e.g., ATP, GTP) and also trace its conversion back into glycolytic intermediates like Fructose-6-Phosphate and Glyceraldehyde-3-Phosphate through the reversible non-oxidative reactions.[4][11]

Caption: Tracing D-Ribose-¹³C₄ through the Pentose Phosphate Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Improving D-Ribose-¹³C₄ Uptake in Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the uptake of D-Ribose-¹³C₄ in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for D-Ribose uptake in mammalian cells?

A1: D-Ribose uptake in mammalian cells is primarily facilitated by glucose transporters (GLUTs), which are a family of membrane proteins.[1] While these transporters have a higher affinity for glucose, they can also transport other sugars, including D-ribose. The specific GLUT isoforms involved can vary between cell types.

Q2: How does the presence of glucose in the culture medium affect D-Ribose-¹³C₄ uptake?

A2: Glucose acts as a competitive inhibitor for D-ribose transport through GLUT transporters.[2] High concentrations of glucose in the culture medium will significantly reduce the uptake of D-Ribose-¹³C₄ as both sugars compete for the same transporters.

Q3: What is the typical concentration range for D-Ribose-¹³C₄ in cell culture labeling experiments?

A3: The optimal concentration of D-Ribose-¹³C₄ can vary depending on the cell line and experimental goals. However, concentrations in the low millimolar (mM) range are often a good starting point. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line that provides sufficient labeling without causing cytotoxicity.

Q4: How long should I incubate my cells with D-Ribose-¹³C₄?

A4: The incubation time required to achieve sufficient isotopic enrichment depends on the metabolic rate of the cell line and the specific downstream metabolites being analyzed. For rapidly proliferating cells, a labeling period of several hours to 24 hours is common for analyzing nucleotide pools.[3] It is advisable to perform a time-course experiment to determine the optimal labeling duration.

Q5: Can D-Ribose be toxic to cells at high concentrations?

A5: Yes, high concentrations of D-ribose can be cytotoxic to some cell lines. This can be due to the formation of advanced glycation end products (AGEs) or other metabolic stresses. It is crucial to assess cell viability at different D-ribose concentrations to identify a non-toxic working range.

Troubleshooting Guides

Problem 1: Low or no incorporation of ¹³C from D-Ribose-¹³C₄ into downstream metabolites.

Possible Cause Troubleshooting Suggestion
High Glucose Competition Culture cells in a low-glucose or glucose-free medium during the labeling period. Ensure the medium is supplemented with other essential nutrients.
Insufficient Transporter Expression Some cell lines may have low expression of the necessary GLUT transporters. Consider using a different cell line known for high glucose/ribose uptake. Transfection with a vector expressing a suitable GLUT transporter could also be an option.
Suboptimal D-Ribose-¹³C₄ Concentration The concentration of the tracer may be too low. Perform a concentration titration experiment to find the optimal labeling concentration for your cell line.
Inadequate Incubation Time The labeling duration may be too short for sufficient incorporation. Conduct a time-course experiment to determine the optimal incubation period.
Poor Cell Health Ensure cells are healthy and in the exponential growth phase before starting the labeling experiment. Poor cell viability will lead to reduced metabolic activity and tracer uptake.
Incorrect Isotope Analysis Verify the mass spectrometry or NMR parameters are correctly set to detect the ¹³C-labeled isotopologues of your target metabolites.

Problem 2: High variability in ¹³C enrichment between replicate experiments.

Possible Cause Troubleshooting Suggestion
Inconsistent Cell Seeding Density Ensure that the same number of cells are seeded for each replicate. Cell density can affect nutrient availability and metabolic rates.
Variations in Culture Conditions Maintain consistent culture conditions (e.g., temperature, CO₂, humidity) across all experiments.
Inconsistent Labeling Start Time Start the labeling experiment at the same point in the cell growth cycle for all replicates.
Pipetting Errors Use calibrated pipettes and careful technique when adding the D-Ribose-¹³C₄ tracer and other reagents.

Quantitative Data on D-Ribose Uptake

The following tables summarize key quantitative data related to D-ribose transport and its effects on cell lines.

Table 1: Kinetic Parameters of D-Ribose Transport

TransporterCell LineSubstrateKm (mM)Vmax (pmol/min/10⁷ cells)Reference
LmGT2Leishmania mexicanaD-Ribose0.98 ± 0.31367 ± 32[4]
LmGT3Leishmania mexicanaD-Ribose5.75 ± 2.11352 ± 59[4]

Table 2: Effect of D-Ribose Concentration on Cancer Cell Proliferation

Cell LineTreatmentConcentrationObservationReference
A72 (canine cancer)K:D-Rib0.05 mMIncreased cell growth compared to control after 48h.
A72 (canine cancer)K:D-Rib0.5 mMSlower cell growth compared to 0.05 mM.
A72 (canine cancer)K:D-Rib5 mMCell growth arrest between 48h and 72h.
HTB-126 (human cancer)K:D-Rib5 mMSlower replication rate compared to control.

Experimental Protocols

Protocol for Optimizing D-Ribose-¹³C₄ Uptake in Adherent Mammalian Cells

This protocol provides a framework for systematically optimizing the uptake of D-Ribose-¹³C₄.

Materials:

  • Adherent mammalian cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Low-glucose or glucose-free version of the growth medium

  • Fetal Bovine Serum (FBS), dialyzed if possible

  • D-Ribose-¹³C₄ stock solution (sterile filtered)

  • Phosphate-Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Multi-well culture plates (e.g., 6-well or 12-well)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

  • Reagents and equipment for metabolite extraction and analysis (e.g., LC-MS/MS, GC-MS, or NMR)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the start of the experiment.

    • Culture cells in their complete growth medium for 24 hours.

  • Conditioning for Labeling (Glucose Deprivation):

    • Aspirate the complete growth medium.

    • Wash the cells once with sterile PBS.

    • Add low-glucose or glucose-free medium supplemented with FBS. The duration of this pre-incubation can be optimized (e.g., 1-4 hours) to deplete intracellular glucose pools without inducing significant cell stress.

  • D-Ribose-¹³C₄ Labeling:

    • Prepare the labeling medium by supplementing the low-glucose/glucose-free medium with the desired concentrations of D-Ribose-¹³C₄.

    • Optimization of Concentration: To determine the optimal concentration, test a range of D-Ribose-¹³C₄ concentrations (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).

    • Optimization of Time: For the optimal concentration, perform a time-course experiment by incubating cells for different durations (e.g., 2, 4, 8, 12, 24 hours).

    • Aspirate the conditioning medium and add the prepared labeling medium to the cells.

    • Incubate for the desired time under standard culture conditions.

  • Metabolite Extraction:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to stop metabolic activity.

    • Add an ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Follow a validated protocol for metabolite extraction compatible with your downstream analysis method.

  • Analysis:

    • Analyze the extracted metabolites using LC-MS/MS, GC-MS, or NMR to determine the isotopic enrichment in your target metabolites.

  • Data Interpretation:

    • Calculate the fractional enrichment of ¹³C in the metabolites of interest.

    • Determine the optimal D-Ribose-¹³C₄ concentration and incubation time that provides the highest enrichment without compromising cell viability.

Visualizations

Signaling_Pathways_for_Ribose_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D-Ribose D-Ribose GLUT GLUT Transporter D-Ribose->GLUT Glucose Glucose Glucose->GLUT Competitive Inhibition Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Ribose_5_Phosphate Ribose-5-Phosphate GLUT->Ribose_5_Phosphate Transport PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Myc Myc mTOR->Myc Gene_Expression Increased GLUT Gene Expression Myc->Gene_Expression Gene_Expression->GLUT Upregulation Nucleotide_Synthesis Nucleotide Synthesis Ribose_5_Phosphate->Nucleotide_Synthesis

Caption: Signaling pathways potentially regulating D-Ribose uptake.

Experimental_Workflow A 1. Seed Cells (Exponential Growth Phase) B 2. Condition Cells (Low/No Glucose Medium) A->B C 3. Add D-Ribose-¹³C₄ Labeling Medium (Vary Concentration and Time) B->C D 4. Incubate for Labeling Period C->D E 5. Rapidly Quench Metabolism & Extract Metabolites D->E F 6. Analyze Isotopic Enrichment (e.g., LC-MS/MS) E->F G 7. Determine Optimal Conditions F->G

Caption: Workflow for optimizing D-Ribose-¹³C₄ uptake.

Troubleshooting_Logic Start Low ¹³C Incorporation Q1 Is glucose present in the labeling medium? Start->Q1 A1_Yes Remove or reduce glucose concentration Q1->A1_Yes Yes Q2 Have concentration and time been optimized? Q1->Q2 No A1_Yes->Q2 A2_No Perform dose-response and time-course experiments Q2->A2_No No Q3 Are cells healthy and proliferating? Q2->Q3 Yes A2_No->Q3 A3_No Optimize cell culture conditions and check for contamination Q3->A3_No No End Improved Incorporation Q3->End Yes

Caption: Troubleshooting flowchart for low D-Ribose-¹³C₄ incorporation.

References

minimizing isotopic scrambling in D-Ribose-13C-4 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic scrambling in D-Ribose-13C-4 experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of this compound experiments?

A1: Isotopic scrambling refers to the redistribution of the 13C label from the C4 position of D-ribose to other carbon positions within ribose or other metabolites. This occurs due to reversible biochemical reactions in metabolic pathways, leading to a labeling pattern that does not directly reflect the initial tracer's structure. This can complicate the interpretation of metabolic flux analysis (MFA) data.

Q2: What are the primary causes of isotopic scrambling when using this compound?

A2: The main causes of isotopic scrambling in this compound experiments are:

  • Biochemical Back-Reactions: The reversibility of enzymes in the pentose phosphate pathway (PPP), such as transketolase and transaldolase, is a major contributor.[1][2] These enzymes can break down and reform sugar phosphates, leading to the redistribution of the 13C label from the C4 position.

  • Analytical Artifacts: During mass spectrometry analysis, fragmentation and rearrangement of molecules in the ion source can create superimposed mass isotopologue distributions, which can be mistaken for biochemical scrambling.[3][4]

  • Sub-optimal Sample Preparation: Inadequate quenching of metabolic activity during sample collection and extraction can allow enzymatic reactions to continue, leading to scrambling that does not reflect the in-vivo state.[5][6][7]

Q3: How can I minimize biochemical scrambling during my experiment?

A3: To minimize biochemical scrambling, consider the following:

  • Experimental Design: The choice of isotopic tracer is critical. While this compound is useful, for certain pathways, other tracers might be more suitable. For instance, using [2,3-13C2]glucose can simplify the assessment of the PPP.[8]

  • Parallel Labeling Experiments: Performing experiments with different tracers in parallel can help to better resolve specific metabolic fluxes and identify the extent of scrambling.[9][10]

  • Kinetic Flux Analysis: Instead of steady-state labeling, consider isotopically nonstationary 13C metabolic flux analysis (INST-MFA) to capture the dynamics of label incorporation before significant scrambling occurs.[11]

Q4: What are the best practices for sample preparation to prevent scrambling?

A4: Proper sample preparation is crucial. Key steps include:

  • Rapid Quenching: Immediately stop all enzymatic activity to preserve the metabolic state at the time of sampling.[6][7] This can be achieved by rapidly immersing cells or tissues in a cold quenching solution.

  • Optimized Extraction: Use extraction protocols that minimize the potential for chemical reactions and metabolite degradation. Control of the pH during extraction is also important to maintain the stability of metabolites.[5][12]

Q5: Are there software tools to correct for isotopic scrambling?

A5: Yes, several software tools can help correct for natural isotope abundance and certain types of analytical artifacts:

  • CorMID, IsoCorrectoR, and IsoCor: These tools are designed to correct mass isotopologue distributions for natural abundance of isotopes and impurities in the tracer.[3][4][13]

  • DeltaMS: This tool helps in identifying predefined isotopologues in mass spectrometry data, which can aid in distinguishing true labeling from artifacts.[14]

  • FreeFlux, INCA, and 13CFLUX2: These are more comprehensive metabolic flux analysis software packages that can model and account for scrambling in their calculations.[15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected 13C labeling in other ribose carbons Biochemical scrambling through the pentose phosphate pathway.[1]Consider using a kinetic flux analysis approach (INST-MFA) to minimize the impact of back-reactions.[11] Alternatively, use parallel labeling experiments with different tracers to better constrain the model.[9][10]
Inconsistent labeling patterns across replicates Inefficient or inconsistent quenching of metabolism during sample collection.[6]Optimize and standardize your quenching protocol. Ensure rapid and complete inactivation of enzymes. Refer to the detailed quenching protocols below.
Mass spectra show superimposed isotopologue distributions Fragmentation and rearrangement in the mass spectrometer's ion source.[3][4]Use software tools like CorMID or IsoCorrectoR to correct for these analytical artifacts.[3][4][13] Optimize your mass spectrometer's settings to minimize in-source fragmentation.
Loss of labeled metabolites during sample preparation Sub-optimal extraction procedure leading to metabolite degradation or loss.[5]Use a validated extraction protocol with controlled pH and temperature.[5][12] A common method is the use of a cold methanol/water/chloroform mixture.

Experimental Protocols

Protocol 1: Rapid Quenching of Suspension Cell Cultures

This protocol is adapted from studies on metabolic quenching and is designed to rapidly halt enzymatic activity in suspension cell cultures.[6]

  • Prepare Quenching Solution: Prepare a 60% methanol solution in water and cool it to -40°C.

  • Sample Collection: Rapidly withdraw a known volume of cell suspension from your culture.

  • Quenching: Immediately mix the cell suspension with 5 volumes of the cold quenching solution.

  • Centrifugation: Centrifuge the mixture at a low temperature (e.g., -9°C) to pellet the cells.

  • Supernatant Removal: Quickly decant the supernatant.

  • Metabolite Extraction: Proceed immediately with your metabolite extraction protocol using a cold extraction solvent.

Protocol 2: Metabolite Extraction for LC-MS Analysis

This protocol provides a general method for extracting polar metabolites from quenched cells.[5]

  • Prepare Extraction Solvent: Prepare a solution of acetonitrile:methanol:water (40:40:20 v/v/v) and cool it to -20°C.

  • Cell Lysis: Resuspend the quenched cell pellet from Protocol 1 in 1 mL of the cold extraction solvent.

  • Homogenization: Thoroughly vortex the suspension to ensure complete cell lysis and protein precipitation.

  • Incubation: Incubate the mixture at -20°C for 20 minutes to further precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites.

  • Sample Preparation for LC-MS: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for your LC-MS analysis.

Visualizations

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase Cell_Culture 1. Cell Culture with This compound Tracer Rapid_Quenching 2. Rapid Quenching (e.g., Cold Methanol) Cell_Culture->Rapid_Quenching Metabolite_Extraction 3. Metabolite Extraction (e.g., Acetonitrile/Methanol/Water) Rapid_Quenching->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing 5. Raw Data Processing LC_MS_Analysis->Data_Processing Correction 6. Isotopic Scrambling Correction (Software) Data_Processing->Correction MFA 7. Metabolic Flux Analysis Correction->MFA Troubleshooting_Logic Start Unexpected Labeling Pattern Observed Check_Replicates Are replicates consistent? Start->Check_Replicates Check_Spectra Are mass spectra clean? Check_Replicates->Check_Spectra Yes Quenching_Issue Probable Quenching/Extraction Issue Check_Replicates->Quenching_Issue No Biochemical_Scrambling Likely Biochemical Scrambling Check_Spectra->Biochemical_Scrambling Yes Analytical_Artifacts Possible Analytical Artifacts Check_Spectra->Analytical_Artifacts No Action_MFA Refine MFA Model or use Kinetic Flux Analysis Biochemical_Scrambling->Action_MFA Action Action_Quenching Optimize Quenching and Extraction Protocols Quenching_Issue->Action_Quenching Action Action_Analysis Use Correction Software and Optimize MS Settings Analytical_Artifacts->Action_Analysis Action

References

Technical Support Center: Optimizing D-Ribose-13C-4 Concentration for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing D-Ribose-13C-4 concentration in metabolic labeling experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to assist researchers, scientists, and drug development professionals in achieving robust and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues and questions that may arise during the optimization of this compound concentration for metabolic labeling of RNA.

Q1: What is the recommended starting concentration range for this compound in cell culture?

A1: Based on available literature, a starting point for optimization can be in the low millimolar (mM) range. Some studies have noted potential cytotoxic effects with D-ribose at concentrations of 10 mM and higher. Therefore, we recommend testing a concentration range from 0.1 mM to 10 mM to identify the optimal concentration for your specific cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the highest concentration that does not adversely affect cell viability and growth.

Q2: I am observing low incorporation of this compound into my RNA samples. What are the possible causes and solutions?

A2: Low labeling efficiency can be due to several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low for efficient uptake and incorporation. Conversely, a very high, cytotoxic concentration can inhibit cellular metabolism, also leading to low incorporation.

    • Solution: Perform a concentration optimization experiment as detailed in the experimental protocol section below. This will help you identify a concentration that provides sufficient labeling without stressing the cells.

  • Insufficient Incubation Time: The labeling duration may not be long enough for significant incorporation into the RNA pool.

    • Solution: Conduct a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal labeling period for your cell line and the specific RNA species of interest.

  • Cellular Metabolism: The metabolic state of your cells can influence the uptake and utilization of exogenous ribose. Cells may preferentially use ribose synthesized de novo via the pentose phosphate pathway.

    • Solution: Ensure your cells are in a logarithmic growth phase and that the culture medium composition is consistent. You may also consider using media with reduced glucose levels to encourage the uptake of exogenous ribose, but be aware that this can also alter cellular metabolism.

  • Competition with Unlabeled Ribose: Standard cell culture media may contain unlabeled ribose or its precursors, which will compete with the labeled ribose and dilute the isotopic enrichment.

    • Solution: Use a custom medium that is devoid of unlabeled ribose.

Q3: I am observing significant cell death or a reduction in proliferation after adding this compound. What should I do?

A3: Cell toxicity is a common concern with metabolic labeling.

  • High Concentration: As mentioned, D-ribose concentrations at or above 10 mM can be cytotoxic to some cell lines. This may be due to the formation of advanced glycation end products (AGEs).

    • Solution: Perform a cytotoxicity assay (e.g., MTT, trypan blue exclusion) across a range of this compound concentrations to determine the maximum non-toxic concentration for your specific cell line.

  • Contaminants in the Labeled Compound: Impurities in the this compound preparation could be toxic to cells.

    • Solution: Ensure you are using a high-purity, sterile-filtered solution of this compound.

  • Osmotic Stress: The addition of a high concentration of any molecule to the culture medium can increase its osmolarity and induce cellular stress.

    • Solution: When preparing your labeling medium, adjust the concentration of other components to maintain physiological osmolarity.

Q4: How can I confirm that the observed 13C enrichment is from the ribose moiety of the RNA?

A4: This is a critical validation step.

  • Mass Spectrometry Analysis: After isolating and digesting the RNA to nucleosides, you can use liquid chromatography-mass spectrometry (LC-MS) to analyze the mass shift. The incorporation of a 13C-4 labeled ribose will result in a +4 Da mass shift in the ribose fragment of the nucleosides.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the labeled nucleosides will allow you to pinpoint the location of the heavy isotope to the ribose moiety.

Quantitative Data Summary

The following table summarizes key quantitative data gathered from the literature to guide your experimental design.

ParameterValueCell Line/SystemNotes
Potential Cytotoxic Concentration ≥ 10 mMSH-SY5Y, HEK293D-ribose was observed to decrease cell viability at these concentrations, potentially due to AGEs formation.
Concentration Used in a Study 2 g/L (~13.3 mM)Not specifiedThis concentration was used for expressing 13C-labeled protein.
Recommended Starting Range for Optimization 0.1 mM - 10 mMGeneral recommendation for mammalian cell cultureA dose-response experiment is crucial to determine the optimal concentration for your specific cell line.

Detailed Experimental Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for metabolic labeling of RNA in your cell line of interest.

Objective: To identify the highest concentration of this compound that provides maximal isotopic enrichment in RNA without causing significant cytotoxicity.

Materials:

  • This compound (sterile, high purity)

  • Your mammalian cell line of interest

  • Complete cell culture medium (and a custom ribose-free version if possible)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Reagents for cell viability assay (e.g., MTT, Trypan Blue)

  • RNA extraction kit

  • Enzymes for RNA digestion to nucleosides (e.g., Nuclease P1, Alkaline Phosphatase)

  • LC-MS system for isotopic enrichment analysis

Procedure:

  • Cell Seeding:

    • Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 30-40% confluency at the start of labeling).

    • Include enough wells for each concentration to be tested in triplicate, plus untreated control wells.

  • Preparation of Labeling Media:

    • Prepare a sterile stock solution of this compound in ribose-free medium or PBS.

    • Prepare a series of labeling media with different final concentrations of this compound. A suggested range to test is: 0, 0.1, 0.5, 1, 2.5, 5, and 10 mM. The "0 mM" group will serve as your negative control.

  • Metabolic Labeling:

    • After allowing the cells to adhere overnight, remove the standard culture medium.

    • Wash the cells once with sterile PBS.

    • Add the prepared labeling media to the respective wells.

    • Incubate the cells for a defined period (a good starting point is 24-48 hours).

  • Assessment of Cell Viability and Morphology:

    • At the end of the incubation period, examine the cells under a microscope and note any changes in morphology.

    • Perform a cell viability assay (e.g., MTT assay) on a subset of the wells for each concentration.

  • RNA Extraction and Quantification:

    • Harvest the remaining cells and extract total RNA using a standard protocol or a commercial kit.

    • Quantify the RNA concentration and assess its purity (e.g., using a NanoDrop spectrophotometer).

  • RNA Digestion and LC-MS Analysis:

    • Digest a portion of the RNA from each sample to single nucleosides.

    • Analyze the nucleoside mixture by LC-MS to determine the percentage of 13C incorporation. The mass isotopologue distribution will reveal the extent of labeling.

  • Data Analysis and Determination of Optimal Concentration:

    • Plot cell viability as a function of this compound concentration.

    • Plot the percentage of 13C enrichment in a representative nucleoside (e.g., adenosine) as a function of this compound concentration.

    • The optimal concentration is the highest concentration that results in significant labeling without a substantial decrease in cell viability.

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of D-ribose incorporation.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Seed Cells prep_media Prepare Labeling Media (0-10 mM this compound) start->prep_media labeling Metabolic Labeling (24-48 hours) prep_media->labeling assessment Assess Cell Viability & Morphology labeling->assessment rna_extraction RNA Extraction labeling->rna_extraction data_analysis Data Analysis assessment->data_analysis rna_digestion RNA Digestion to Nucleosides rna_extraction->rna_digestion lcms LC-MS Analysis rna_digestion->lcms lcms->data_analysis optimization Determine Optimal Concentration data_analysis->optimization

Caption: Experimental workflow for optimizing this compound concentration.

metabolic_pathway ext_ribose This compound (extracellular) int_ribose This compound (intracellular) ext_ribose->int_ribose Transport r5p Ribose-5-Phosphate-13C-4 int_ribose->r5p Ribokinase prpp PRPP-13C-4 r5p->prpp PRPP Synthetase nucleotide Nucleotides-13C-4 (ATP, GTP, CTP, UTP) prpp->nucleotide Nucleotide Synthesis rna RNA-13C-4 nucleotide->rna RNA Polymerase

Caption: Metabolic pathway of this compound incorporation into RNA.

Technical Support Center: Correcting for Natural 13C Abundance in D-Ribose-13C-4 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Ribose-13C-4. It specifically addresses the critical step of correcting for the natural abundance of 13C in mass spectrometry data to ensure accurate analysis of metabolic tracer studies.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for the natural abundance of 13C in my this compound experiment?

A1: All naturally occurring carbon contains a small percentage of the stable isotope 13C (approximately 1.1%). When you introduce a 13C-labeled tracer like this compound into your experimental system, the mass spectrometer detects both the 13C incorporated from your tracer and the 13C that is naturally present in the ribose molecules.

Failure to correct for this natural 13C abundance will lead to an overestimation of the tracer's contribution to the ribose pool, resulting in inaccurate calculations of metabolic fluxes and pathway activities. The goal of the correction is to distinguish between the 13C enrichment that is due to the experimental tracer and the baseline natural abundance.[1][2]

Q2: What are the natural isotopic abundances of the elements in D-Ribose?

A2: D-Ribose has the chemical formula C₅H₁₀O₅. To perform an accurate natural abundance correction, you need to know the natural isotopic abundances of Carbon, Hydrogen, and Oxygen. These values are summarized in the table below.

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Q3: How do I perform the natural abundance correction? What is the matrix correction method?

A3: The most common and accurate method for correcting for natural isotope abundance is the matrix correction method. This method uses a correction matrix to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution (MID).

The fundamental equation for this correction is:

M_corrected = C⁻¹ * M_measured

Where:

  • M_corrected is the vector of the corrected mass isotopomer abundances.

  • C⁻¹ is the inverse of the correction matrix.

  • M_measured is the vector of the raw, measured mass isotopomer abundances.

The correction matrix (C) is constructed based on the elemental composition of the molecule and the natural isotopic abundances of its constituent elements. For D-Ribose (C₅H₁₀O₅), the matrix would account for the probabilities of having 0, 1, 2, etc., heavy isotopes (¹³C, ²H, ¹⁷O, ¹⁸O) in an unlabeled ribose molecule.

The following diagram illustrates the general workflow for a this compound tracer experiment, including the natural abundance correction step.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Introduce this compound Introduce this compound Cell Culture/System Cell Culture/System Introduce this compound->Cell Culture/System Metabolite Extraction Metabolite Extraction Cell Culture/System->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Measure MIDs Natural Abundance Correction Natural Abundance Correction MS Analysis->Natural Abundance Correction Apply Correction Matrix Corrected MIDs Corrected MIDs Natural Abundance Correction->Corrected MIDs Obtain True Enrichment Metabolic Flux Analysis Metabolic Flux Analysis Corrected MIDs->Metabolic Flux Analysis

Figure 1: Experimental workflow for this compound studies.

Troubleshooting Guide

Problem 1: My corrected M+0 value is negative.
  • Possible Cause: This is a common issue that can arise from measurement noise or an inaccurate correction matrix. Small negative values are often due to statistical fluctuations in the mass spectrometry data, especially for low-abundance isotopomers.

  • Solution:

    • Verify your correction matrix: Double-check that you are using the correct elemental formula for D-Ribose (C₅H₁₀O₅) and the accurate natural isotopic abundances for C, H, and O.

    • Assess data quality: Examine the raw data for noise and ensure that the peaks for each isotopomer are well-defined and accurately integrated.

    • Consider a threshold: For very small negative numbers, it is often acceptable to set them to zero, as they are likely within the noise level of the instrument.

Problem 2: The sum of my corrected fractional abundances is not equal to 1.
  • Possible Cause: This can be due to errors in the correction algorithm or significant noise in the raw data.

  • Solution:

    • Review your calculations: If performing the correction manually, carefully check all matrix operations.

    • Use validated software: Employ established software packages for natural abundance correction, as they have been rigorously tested. Examples include IsoCor, AccuCor2, and PolyMID-Correct.

    • Normalize the corrected data: After correction, normalize the corrected mass isotopomer distribution so that the sum of all fractional abundances equals 1.

Problem 3: I am not sure which ions to include in my mass isotopomer distribution.
  • Possible Cause: Depending on the mass spectrometer's resolution and the specific derivatization method used, it can be challenging to decide which mass peaks to include.

  • Solution:

    • Analyze an unlabeled standard: Run a sample of unlabeled D-Ribose to observe its natural mass isotopomer distribution. This will help you identify the expected peaks and their relative intensities.

    • Define a signal-to-noise threshold: Only include peaks that are significantly above the background noise of the instrument.

    • Consult the literature: Review publications with similar experimental setups to see which mass isotopomers are typically monitored for pentose sugars.

Experimental Protocols & Worked Example

Protocol: Mass Isotopomer Distribution Analysis of D-Ribose
  • Sample Preparation:

    • Culture cells in a medium containing this compound for a specified period.

    • Quench metabolism rapidly and extract intracellular metabolites.

    • Derivatize the extracted ribose to make it volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., using silylation).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Separate the ribose derivative from other metabolites using an appropriate GC temperature gradient.

    • Acquire mass spectra in full scan mode or by selected ion monitoring (SIM) for the relevant mass-to-charge (m/z) ratios of the ribose derivative.

  • Data Extraction:

    • Integrate the peak areas for each mass isotopomer of the ribose derivative.

    • Compile the raw mass isotopomer distribution (M_measured).

Worked Example: Correcting a Hypothetical this compound MID

Let's assume we have the following measured mass isotopomer distribution for D-Ribose (C₅H₁₀O₅) after a labeling experiment with this compound.

Mass IsotopomerMeasured Fractional Abundance (M_measured)
M+00.250
M+10.150
M+20.050
M+30.100
M+40.400
M+50.050

The logical relationship for the correction process is as follows:

correction_logic cluster_inputs Inputs cluster_process Correction Calculation cluster_output Output Measured_MID Measured MID (M_measured) Correction_Process M_corrected = C⁻¹ * M_measured Measured_MID->Correction_Process Correction_Matrix Correction Matrix (C) Inverse_Matrix Inverse_Matrix Correction_Matrix->Inverse_Matrix Calculate Inverse (C⁻¹) Inverse_Matrix->Correction_Process Corrected_MID Corrected MID (M_corrected) Correction_Process->Corrected_MID Result

Figure 2: Logic of the matrix-based correction.

After applying the correction matrix (calculated based on the natural abundances of C, H, and O for a C₅H₁₀O₅ molecule) to the measured MID, we obtain the corrected MID, which reflects the true contribution of the this compound tracer.

Mass IsotopomerMeasured Fractional Abundance (M_measured)Corrected Fractional Abundance (M_corrected)
M+00.2500.268
M+10.1500.125
M+20.0500.015
M+30.1000.062
M+40.4000.480
M+50.0500.050

This corrected data can then be used for accurate metabolic flux analysis.

References

Technical Support Center: Quantifying Low-Abundance D-Ribose-¹³C₄ Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying low-abundance D-Ribose-¹³C₄ labeled metabolites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental workflow.

Issue 1: Poor Signal-to-Noise Ratio for Labeled Metabolites

Question: I am unable to detect my D-Ribose-¹³C₄ labeled metabolite of interest, or the signal is too weak to be accurately quantified. What can I do to improve sensitivity?

Answer:

Low signal intensity is a frequent challenge, particularly with low-abundance metabolites.[1][2] Here are several strategies to enhance your signal-to-noise ratio:

  • Increase Isotopic Enrichment: While you are using a labeled substrate, ensuring high incorporation into the metabolite of interest is crucial. Optimize cell culture conditions and incubation times to maximize the uptake and metabolism of D-Ribose-¹³C₄.

  • Enhance Mass Spectrometry Sensitivity:

    • Use a High-Resolution Mass Spectrometer: Instruments like an Orbitrap or FT-ICR MS offer higher sensitivity and mass accuracy, which can help distinguish your labeled metabolite from background noise.[2]

    • Optimize Ionization Source Parameters: Fine-tune the ESI or APCI source settings, such as gas flow rates, temperatures, and voltages, for your specific metabolite.[3]

    • Employ Targeted Analysis: Instead of a full scan, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to focus the mass spectrometer's duty cycle on the specific m/z of your labeled metabolite, thereby increasing sensitivity.

  • Improve Chromatographic Separation:

    • Optimize LC Method: Develop a liquid chromatography method that provides sharp, symmetrical peaks. This concentrates the analyte as it elutes, increasing the signal intensity. Consider different column chemistries like HILIC for polar metabolites.[4]

    • Reduce Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.

  • Sample Preparation:

    • Concentrate Your Sample: If possible, concentrate your sample extract before analysis.

    • Minimize Matrix Effects: Matrix components can suppress the ionization of your target analyte.[3] Implement more rigorous sample cleanup steps or use a different sample preparation technique.

Issue 2: High Background Noise and Interfering Peaks

Question: My mass spectra are very noisy, and I see many interfering peaks around the expected m/z of my labeled metabolite. How can I reduce this background?

Answer:

High background noise can obscure the signal of low-abundance metabolites. The source can be chemical or electronic.

  • Identify the Source of Contamination:

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize chemical contamination.[5]

    • System Contamination: Run blank injections (injecting only solvent) to see if the contamination is coming from the LC-MS system itself (e.g., tubing, column, ion source).[5][6] If so, a thorough system cleaning is required.

    • Sample-Related Contaminants: Unlabeled endogenous metabolites or contaminants from your sample matrix can interfere.[7] Improve your sample preparation with additional cleanup steps like solid-phase extraction (SPE).

  • Isotopic Ratio Outlier Analysis (IROA): This technique can help differentiate biologically derived signals from artifacts and background noise. It involves comparing a sample labeled with a low percentage of ¹³C (e.g., 5%) to a control labeled with a high percentage (e.g., 95%).[8][9]

  • Improve Chromatographic Resolution: Enhancing the separation between your target metabolite and interfering compounds is critical.[4] Experiment with different mobile phase gradients, column types, or even alternative chromatography techniques.

Issue 3: Inaccurate Quantification and Poor Reproducibility

Question: The quantitative results for my D-Ribose-¹³C₄ labeled metabolite are inconsistent across replicates. What are the potential causes and solutions?

Answer:

Poor reproducibility can stem from issues in sample handling, preparation, or the analytical measurement itself.

  • Standardize Sample Handling:

    • Rapid Quenching: Metabolism is a dynamic process. It is crucial to halt all enzymatic activity instantly to get an accurate snapshot of the metabolome.[10] Snap-freezing samples in liquid nitrogen is a common and effective method.[11][12]

    • Consistent Extraction: Use a validated and consistent metabolite extraction protocol. The choice of extraction solvent is critical and can affect metabolite stability and recovery.[13] A common choice for polar metabolites is a cold acetonitrile:methanol:water mixture.[13]

  • Use of Internal Standards: The most reliable way to correct for variability during sample preparation and analysis is to use a stable isotope-labeled internal standard. Ideally, this would be a different isotopologue of your metabolite of interest (e.g., D-Ribose-¹³C₅) added at a known concentration to every sample at the very beginning of the extraction process.

  • Address Metabolite Instability: Some metabolites are inherently unstable and can degrade during sample preparation and storage.[13] Minimize the time between sample collection and analysis, and always keep samples at low temperatures.

  • Natural Abundance Correction: The naturally occurring isotopes of all elements in your metabolite will contribute to the mass isotopologue distribution (MID).[14][15] It is essential to use a correction algorithm to subtract the contribution of these natural isotopes to accurately determine the enrichment from your D-Ribose-¹³C₄ tracer.[7][14]

Frequently Asked Questions (FAQs)

Q1: What is the biggest challenge in quantifying low-abundance ¹³C-labeled metabolites?

A1: The primary challenge is the low sensitivity of detection.[1] This is due to a combination of factors: the low natural abundance of ¹³C (about 1.1%), the inherently low concentration of the metabolite itself, and potential signal suppression from more abundant co-eluting compounds (matrix effects).[1][3]

Q2: Which analytical technique is better for this purpose: Mass Spectrometry or NMR?

A2: Both techniques have their pros and cons.

  • Mass Spectrometry (LC-MS, GC-MS): Generally offers much higher sensitivity than NMR, making it the preferred method for low-abundance metabolites.[2] High-resolution MS can provide very accurate mass measurements, aiding in identification.[2]

  • Nuclear Magnetic Resonance (NMR): Is less sensitive but provides detailed structural information, which can be crucial for identifying unknown metabolites and determining the specific position of the ¹³C label within the molecule.[1][16] Isotopic labeling can significantly improve NMR sensitivity.[1][8]

For quantifying low-abundance metabolites, MS is typically the go-to technique.

Q3: How do I choose the right sample preparation protocol?

A3: The ideal protocol depends on your sample type (e.g., cells, tissue, biofluid) and the chemical properties of your target metabolite. A good starting point for polar metabolites like ribose derivatives is a biphasic extraction using a cold mixture of methanol, water, and chloroform, or a monophasic extraction with a cold acetonitrile:methanol:water mixture.[13] It is crucial to test and validate the chosen protocol for your specific application to ensure good recovery and minimal degradation of your analyte.[13]

Q4: What is metabolic flux analysis (MFA) and how does it relate to my experiment?

A4: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[17][18][19] By measuring the incorporation of ¹³C from a labeled substrate (like your D-Ribose-¹³C₄) into downstream metabolites, you can infer the activity of various metabolic pathways.[20][21] Your experiment is a key component of an MFA study, providing the raw data on isotopic enrichment that is then used in computational models to calculate the fluxes.[22][23]

Q5: How can I be sure that the labeled signal I'm seeing is from my metabolite and not a contaminant?

A5: This is a critical point. Confirmation should be done using multiple lines of evidence:

  • High-Resolution Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the accurate mass and elemental formula of the ion.

  • Tandem MS (MS/MS): Fragment the ion of interest and compare its fragmentation pattern to that of a known standard of the metabolite.

  • Chromatographic Retention Time: The labeled metabolite should have the same retention time as an unlabeled standard of the same compound run under identical conditions.

  • Control Samples: Analyze unlabeled control samples alongside your labeled ones. The signal you are quantifying should be absent or at natural abundance levels in the controls.[14]

Data Presentation

Table 1: Comparison of Analytical Platforms for Low-Abundance Metabolite Quantification
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity HighVery High (especially with targeted methods)Low[1]
Selectivity HighHighModerate (can have spectral overlap)[1]
Sample Derivatization Often required for polar metabolitesNot always necessaryNot required
Throughput ModerateHighLow
Structural Info Limited (fragmentation pattern)Fragmentation pattern (MS/MS)High (positional information)[16]
Primary Challenge Thermal degradation of labile metabolitesMatrix effects, ion suppression[3]Low sensitivity[1]

Experimental Protocols

Protocol 1: General Metabolite Extraction from Adherent Cells
  • Culture Cells: Grow cells in the presence of D-Ribose-¹³C₄ for a predetermined time to allow for isotopic labeling.

  • Quenching: Aspirate the culture medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or saline to remove extracellular tracer.

  • Metabolism Arrest: Instantly add a sufficient volume of liquid nitrogen to the culture dish to flash-freeze the cell monolayer and halt all metabolic activity.[11]

  • Extraction: Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol:water solution) to the frozen cells.

  • Cell Lysis & Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate/solvent mixture to a microcentrifuge tube.

  • Precipitate Removal: Vortex the tube thoroughly and centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried metabolite extract in a suitable solvent for your LC-MS analysis.

  • Analysis: Proceed with LC-MS or other analytical methods.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation a 1. Cell Culture with D-Ribose-13C-4 b 2. Rapid Quenching (e.g., Liquid Nitrogen) a->b c 3. Metabolite Extraction (Cold Solvent) b->c d 4. Centrifugation & Supernatant Collection c->d e 5. LC-MS/MS Analysis d->e f 6. Peak Integration & Quantification e->f g 7. Natural Abundance Correction f->g h 8. Isotopic Enrichment Calculation g->h i 9. Metabolic Flux Analysis (Optional) h->i

Caption: General workflow for quantifying ¹³C-labeled metabolites.

troubleshooting_logic start Start: Low/No Signal q1 Is background noise high? start->q1 a1_yes Action: - Use high-purity solvents - Clean LC-MS system - Improve sample cleanup q1->a1_yes Yes q2 Is peak shape poor? q1->q2 No a1_yes->q2 a2_yes Action: - Optimize LC gradient - Check/change column - Adjust mobile phase q2->a2_yes Yes a_final Action: - Use targeted MS (SIM/MRM) - Optimize ion source - Concentrate sample q2->a_final No a2_yes->a_final

Caption: Troubleshooting logic for low signal intensity issues.

pentose_phosphate_pathway ribose_in This compound r5p Ribose-5-P (13C-labeled) ribose_in->r5p g6p Glucose-6-P ppp Pentose Phosphate Pathway (PPP) g6p->ppp ppp->r5p Incorporation glycolysis Glycolysis ppp->glycolysis nucleotides Nucleotide Synthesis (ATP, GTP...) r5p->nucleotides

Caption: Simplified pathway showing D-Ribose-¹³C₄ incorporation.

References

improving mass accuracy for D-Ribose-13C-4 isotopologue analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving mass accuracy in D-Ribose-13C-4 isotopologue analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is high mass accuracy crucial for this compound isotopologue analysis?

High mass accuracy is essential for unambiguously identifying and quantifying specific isotopologues.[1][2] this compound analysis is used in stable isotope tracing experiments to understand metabolic pathways.[1][3] Inaccurate mass measurements can lead to misidentification of isotopologues and incorrect calculations of metabolic fluxes.[3] Ultra-high resolution instruments, like Fourier Transform Mass Spectrometers (FT-MS), can achieve mass accuracies better than 0.2 ppm, which is necessary to resolve isotopologues with the same nominal mass but different isotopic compositions.[1]

Q2: What is "natural abundance correction" and why is it critical?

Natural abundance correction is the process of removing the contribution of naturally occurring heavy isotopes (e.g., 1.1% 13C, 0.2% 18O) from the measured mass isotopomer distributions.[4][5][6][7] This correction is critical because the mass spectrometer detects all isotopes, not just the ones introduced through the 13C-labeled tracer.[6] Failing to correct for natural abundance leads to an overestimation of enrichment and can result in significant errors in metabolic flux calculations.[3][4] Several software tools are available to perform this correction automatically.[5][7][8]

Q3: What is the difference between mass resolution and mass accuracy?

Mass resolution is the ability of a mass spectrometer to distinguish between two peaks of similar mass-to-charge ratio (m/z). Mass accuracy is how close the measured m/z is to the true, theoretical m/z.[2][9] For isotopologue analysis, high resolution is needed to separate overlapping isotopic peaks, while high accuracy is needed to confidently identify the elemental composition of each isotopologue.[1][10]

Q4: Which type of mass spectrometer is best suited for this analysis?

High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), are highly recommended.[1][11] These instruments provide the mass accuracy and resolution required to resolve complex isotopologue patterns and differentiate labeled compounds from background noise.[1] Tandem mass spectrometry (MS/MS) capabilities are also valuable for obtaining positional information of the isotope label, which increases the precision of flux estimations.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound isotopologue analysis experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Mass Accuracy / High Mass Error 1. Improper Mass Calibration: The instrument's calibration may have drifted or is incorrect. 2. Instrument Contamination: Contaminants in the ion source or mass analyzer can affect performance. 3. Temperature Fluctuations: Environmental instability can cause instrument drift.1. Perform Regular Mass Calibration: Use appropriate calibration standards across your mass range of interest.[9] 2. Follow Maintenance Schedule: Adhere to the manufacturer's guidelines for cleaning and maintaining the mass spectrometer.[9] 3. Ensure Stable Environment: Maintain a controlled laboratory environment with stable temperature and humidity.
Low Signal Intensity or Undetectable Peaks 1. Suboptimal Ionization: The chosen ionization technique or its parameters are not efficient for D-Ribose. 2. Incorrect Sample Concentration: The sample may be too dilute or too concentrated, causing ion suppression.[9] 3. Poor Chromatographic Separation: Co-eluting compounds can interfere with the ionization of the target analyte.1. Optimize Ionization Source: Adjust parameters like gas flows, temperature, and voltages. Experiment with different ionization methods if available (e.g., ESI, APCI).[9] 2. Prepare a Dilution Series: Analyze a range of concentrations to find the optimal response. 3. Optimize LC Method: Adjust the gradient, flow rate, or column chemistry to improve separation.
Unexpected Isotopologue Distribution 1. Incomplete Natural Abundance Correction: The correction algorithm may be misconfigured or inappropriate for the data.[6] 2. Metabolic Interferences: The labeled ribose may be participating in unexpected metabolic pathways. 3. In-source Fragmentation or Adduct Formation: The analyte may be fragmenting or forming adducts (e.g., with sodium) in the ion source.[10]1. Verify Correction Parameters: Ensure the correct molecular formula is used and that the software accounts for all naturally abundant isotopes in the molecule and any derivatization agents.[5] 2. Review Metabolic Pathways: Consider all potential routes of ribose metabolism in your biological system. 3. Optimize Source Conditions: Lower the fragmentor voltage or adjust source settings to minimize fragmentation and adduct formation.
Peak Splitting or Broadening 1. Chromatographic Issues: Contamination on the LC column or poor column performance.[9] 2. Ionization Conditions: Suboptimal settings in the ion source.[9] 3. Overlapping Isotopologues: Insufficient mass resolution to separate closely spaced isotopologue peaks.1. Maintain LC System: Flush the column or replace it if necessary. Ensure proper sample preparation to remove contaminants.[9] 2. Adjust Ion Source Parameters: Fine-tune gas flows and other settings to improve peak shape. 3. Increase Instrument Resolution: If available, operate the mass spectrometer at a higher resolution setting.[10]
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound from biological extracts. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation (Metabolite Extraction):

  • Quench metabolic activity rapidly, often using cold methanol (-40°C or below).

  • Extract metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge the extract to pellet cell debris and proteins.

  • Collect the supernatant and dry it under a vacuum or nitrogen stream.

  • Reconstitute the dried extract in a buffer compatible with your LC method (e.g., 0.1% formic acid in water).

2. Liquid Chromatography (LC):

  • Column: A column suitable for polar compounds, such as a C18 with an aqueous-compatible end-capping or a HILIC column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Develop a gradient that provides good retention and peak shape for ribose. A typical gradient might start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase.

  • Flow Rate: Dependent on column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).

  • Column Temperature: Maintained at a stable temperature, often around 40°C.[12]

  • Injection Volume: Typically 1-10 µL.

3. Mass Spectrometry (MS):

  • Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive, QTOF).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.

  • Scan Mode: Full scan MS for isotopologue distribution, with data-dependent MS/MS (dd-MS2) or Parallel Reaction Monitoring (PRM) for fragmentation data.[11]

  • Mass Resolution: >70,000 to resolve isotopic peaks.

  • Scan Range: m/z 70-800 (adjust as needed).

  • Source Parameters: Optimize gas temperature, sheath gas flow, and capillary voltage according to manufacturer recommendations.[12]

4. Data Processing and Analysis:

  • Peak Integration: Integrate the chromatographic peaks for each isotopologue of D-Ribose.

  • Natural Abundance Correction: Use a suitable software tool (e.g., IsoCor, PolyMID-Correct) to correct the raw peak intensities for the natural abundance of all relevant isotopes.[7][8]

  • Calculate Enrichment: Determine the fractional enrichment of 13C in the ribose pool.

  • Flux Calculation: Use the corrected enrichment data as input for metabolic flux analysis software.

Quantitative Data & Instrument Parameters

Optimizing instrument settings is key to achieving high mass accuracy. The following table provides typical starting parameters for a high-resolution LC-MS/MS system.

ParameterRecommended SettingPurpose
Mass Resolution > 70,000 (at m/z 200)To resolve fine isotopic structures and separate interferences.[1]
Mass Accuracy < 5 ppmTo ensure confident identification of molecular formulas.[2]
AGC Target (Orbitrap) 1e6 - 3e6To ensure sufficient ion statistics for accurate measurement without space-charge effects.
Maximum Injection Time 50 - 100 msTo balance signal intensity with scan speed for compatibility with LC peak widths.
Collision Energy (for MS/MS) Stepped or ramped (e.g., 10-40 eV)To generate informative fragment ions for structural confirmation.
Calibration External and/or InternalUse of an internal calibrant (lock mass) can correct for mass drift during the run.
Visualizations: Workflows and Diagrams

Experimental and Data Analysis Workflow

G cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Processing A 1. 13C Labeling Experiment B 2. Metabolite Quenching & Extraction A->B C 3. Sample Preparation B->C D 4. LC-MS/MS Analysis (High Resolution) C->D E 5. Raw Data Acquisition (m/z, RT, Intensity) D->E F 6. Peak Detection & Integration E->F G 7. Natural Abundance Correction F->G H 8. Isotopologue Distribution Calculation G->H I 9. Metabolic Flux Analysis H->I G Start Start: Poor Mass Accuracy Detected CheckCal Is mass calibration recent and correct for m/z range? Start->CheckCal Recalibrate Action: Perform mass calibration using appropriate standards. CheckCal->Recalibrate No CheckLock Is an internal lock mass being used effectively? CheckCal->CheckLock Yes Recalibrate->CheckLock EnableLock Action: Enable/Optimize lock mass correction. CheckLock->EnableLock No CheckContam Are there signs of instrument contamination? CheckLock->CheckContam Yes EnableLock->CheckContam CleanSystem Action: Clean ion source and optics as per manual. CheckContam->CleanSystem Yes CheckEnv Is the lab environment (temp/humidity) stable? CheckContam->CheckEnv No CleanSystem->CheckEnv StabilizeEnv Action: Stabilize environment and allow instrument to equilibrate. CheckEnv->StabilizeEnv No Resolved Issue Resolved CheckEnv->Resolved Yes StabilizeEnv->Resolved ContactSupport Problem Persists: Contact Instrument Vendor Support Resolved->ContactSupport If not

References

Technical Support Center: D-Ribose-¹³C₄ Experiments - Quenching Technique Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their quenching techniques for D-Ribose-¹³C₄ metabolomics experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quenching process of D-Ribose-¹³C₄ experiments.

Problem Potential Cause Recommended Solution Relevant Citation(s)
Low ¹³C enrichment in early glycolytic intermediates Incomplete or slow quenching, allowing continued metabolic activity.1. Fast Filtration: Immediately separate cells from the ¹³C-labeled medium using rapid filtration before quenching. This minimizes the time for metabolic turnover.[1][2][3] 2. Liquid Nitrogen Freezing: Plunge the filter with cells directly into liquid nitrogen for instantaneous freezing and metabolic arrest.[2][4] 3. Acidic Quenching Solution: Use a cold quenching solution containing 0.1 M formic acid to rapidly inactivate enzymes.[5][1][2][3][4][5]
High variability in replicate samples Inconsistent timing in the quenching protocol.1. Standardize Workflow: Automate the sampling and quenching process where possible to ensure consistent timing for each sample.[1] 2. Simultaneous Processing: Process replicates in parallel to minimize time-dependent variations.[1]
Metabolite leakage (e.g., detection of ¹³C-labeled ribose in the extracellular medium post-quenching) Cell membrane damage caused by the quenching solution.1. Optimize Methanol Concentration: Test different cold methanol concentrations (e.g., 40%, 60%, 80%) to find the optimal balance between quenching efficiency and membrane integrity for your specific cell type.[6][7] 2. Use Buffered Quenching Solutions: Supplement cold methanol with buffers like 70 mM HEPES or 0.85% ammonium bicarbonate (AMBIC) to reduce cell shock and leakage.[8][9][10] 3. Isotonic Wash: Before quenching, quickly wash cells with a cold isotonic solution (e.g., 0.9% NaCl) to remove extracellular medium without causing osmotic stress.[4][11][4][6][7][8][9][10][11]
Low overall metabolite yield Inefficient extraction following quenching.1. Boiling Ethanol Extraction: After quenching, use boiling ethanol for efficient extraction of a broad range of metabolites.[6] 2. Combined Quenching and Extraction: Utilize a cold solvent mixture (e.g., acetonitrile:methanol:water) for simultaneous quenching and extraction.[3][3][6]
Contamination from extracellular medium Incomplete removal of the ¹³C-labeled medium before quenching.1. Efficient Washing: Implement a rapid washing step with cold PBS or an isotonic saline solution immediately before quenching.[5] 2. Fast Filtration: This technique is highly effective at separating cells from the surrounding medium.[1][2][3][12][1][2][3][5][12]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in quenching for D-Ribose-¹³C₄ experiments?

A1: The most critical step is the rapid and complete inactivation of metabolic enzymes to get an accurate snapshot of the metabolome at the time of sampling.[8][13] For a rapidly metabolized substrate like D-Ribose, this speed is paramount to prevent the labeled carbon from progressing further down metabolic pathways post-sampling.

Q2: Should I use cold methanol or fast filtration for quenching?

A2: The choice depends on your experimental setup and cell type.

  • Cold Methanol Quenching: This is a widely used method, but it carries the risk of metabolite leakage, especially in bacterial cells.[3][14][15] Optimization of methanol concentration and the use of buffered solutions can mitigate this.[6][7][8][9]

  • Fast Filtration: This technique is often superior for suspension cultures as it allows for rapid separation of cells from the labeled medium before quenching, minimizing leakage and contamination.[1][2][3] The entire process can be completed in under 15 seconds.[1][2]

Q3: How can I be sure that my quenching protocol is effective?

A3: You can assess the effectiveness of your quenching protocol by performing a ¹³C-isotope-assisted assessment.[16][17][18] This involves adding a ¹³C-labeled tracer during the sample collection and quenching process. An effective quenching protocol will show minimal incorporation of the label into downstream metabolites after the intended quenching point.[16][17]

Q4: Can I store my samples after quenching?

A4: Yes, after quenching, samples are typically stored at -80°C to preserve the metabolite profile until extraction and analysis.[4][19] Snap-freezing in liquid nitrogen is a common and effective method for initial preservation.[4]

Q5: Does the type of ¹³C-labeled tracer affect the quenching technique?

A5: While the fundamental principles of quenching remain the same, the choice of tracer can influence the urgency of rapid quenching. For rapidly metabolized tracers like D-Ribose-¹³C₄, a fast and efficient quenching protocol is crucial to capture the early incorporation of the label into the metabolic network.

Experimental Protocols

Protocol 1: Fast Filtration and Liquid Nitrogen Quenching

This protocol is recommended for suspension cell cultures to minimize metabolite leakage and ensure rapid metabolic arrest.

  • Preparation: Pre-cool all solutions and equipment. Have a vacuum filtration setup ready with the appropriate filter membrane. Place a container of liquid nitrogen adjacent to the filtration unit.

  • Sampling: Withdraw a defined volume of cell suspension from the culture.

  • Filtration: Immediately apply the cell suspension to the filter under vacuum.

  • Washing (Optional but Recommended): Quickly wash the cells on the filter with a minimal volume of cold, isotonic saline solution (e.g., 0.9% NaCl) to remove residual medium.

  • Quenching: Using forceps, rapidly remove the filter membrane from the filtration unit and plunge it directly into liquid nitrogen. The entire process from sampling to quenching should ideally take less than 15 seconds.[2]

  • Storage: Store the frozen filter at -80°C until metabolite extraction.

Protocol 2: Cold Buffered Methanol Quenching

This protocol is a common alternative, particularly for adherent cell cultures, but requires careful optimization to prevent metabolite leakage.

  • Preparation: Pre-cool the quenching solution (e.g., 60% methanol supplemented with 70 mM HEPES) to -40°C or colder.[8][9]

  • Medium Removal: For adherent cells, aspirate the culture medium. For suspension cells, pellet the cells by centrifugation at a low temperature and quickly remove the supernatant.

  • Washing (Optional): For adherent cells, quickly wash the cell monolayer with cold PBS.

  • Quenching: Immediately add the pre-chilled quenching solution to the cells.

  • Harvesting (for adherent cells): Scrape the cells in the quenching solution and collect the suspension.

  • Incubation: Keep the cell suspension in the quenching solution at a low temperature (e.g., -20°C) for a defined period to ensure complete enzyme inactivation.

  • Pelleting: Centrifuge the suspension at a low temperature to pellet the cell debris.

  • Extraction: The supernatant contains the extracted metabolites. The cell pellet can be subjected to a second extraction step to maximize yield.

  • Storage: Store the metabolite extracts at -80°C.

Visualizations

ExperimentalWorkflow_FastFiltration cluster_0 Cell Culture cluster_1 Quenching Protocol cluster_2 Downstream Analysis Culture D-Ribose-¹³C₄ Incubation Sampling 1. Sampling Culture->Sampling Filtration 2. Fast Filtration (<5 seconds) Sampling->Filtration Washing 3. Isotonic Wash (Optional) Filtration->Washing Quenching 4. Plunge in Liquid Nitrogen Washing->Quenching Storage Storage (-80°C) Quenching->Storage Extraction Metabolite Extraction Storage->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Troubleshooting_MetaboliteLeakage Start Problem: Metabolite Leakage Cause1 Cause: Cell Membrane Damage Start->Cause1 Solution1 Solution 1: Optimize Methanol Concentration Cause1->Solution1 Solution2 Solution 2: Use Buffered Quenching Solution Cause1->Solution2 Solution3 Solution 3: Isotonic Wash Step Cause1->Solution3 Outcome Resolution: Minimized Leakage & Improved Data Quality Solution1->Outcome Solution2->Outcome Solution3->Outcome

References

Technical Support Center: D-Ribose-13C-4 Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Ribose-13C-4 for metabolic flux analysis (MFA).

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound metabolic flux analysis experiments.

Issue Potential Cause Recommended Solution
Low 13C Enrichment in Downstream Metabolites Inefficient uptake of this compound by the cells.- Optimize cell culture conditions to ensure active transport and metabolism. - Verify the purity and concentration of the this compound tracer. - Increase the concentration of the tracer in the medium, if cellular toxicity is not a concern.
Rapid dilution of the label through high endogenous ribose synthesis or contribution from other carbon sources.- Use a defined medium with known concentrations of all carbon sources. - Consider parallel labeling experiments with other tracers (e.g., 13C-glucose) to better constrain the model.
Inconsistent Labeling Patterns Across Replicates Variability in cell culture conditions (e.g., cell density, growth phase).- Standardize cell seeding density and ensure cells are in a consistent metabolic state (e.g., exponential growth phase) at the start of the labeling experiment.[1] - Carefully control environmental factors such as temperature, CO2 levels, and media composition.
Contamination of the cell culture.- Regularly check for and address any microbial contamination.
Inconsistent sample quenching and extraction.- Implement a rapid and standardized quenching protocol to halt metabolic activity instantly. - Ensure complete and consistent extraction of metabolites from all samples.
Difficulty in Resolving Pentose Phosphate Pathway (PPP) Fluxes Insufficient labeling information from a single this compound tracer.- The reversibility of the non-oxidative PPP reactions can make it challenging to resolve net and exchange fluxes with a single tracer.[2] - Incorporate labeling data from RNA-derived ribose, as this provides direct information on the ribose-5-phosphate pool.[2] - Consider parallel experiments with other tracers, such as [1,2-13C]glucose, to provide additional constraints on the metabolic model.[3][4]
Inadequate metabolic model.- Ensure your metabolic network model accurately represents all relevant pathways of ribose metabolism in your specific biological system.[5]
Unexpected Labeled Species or Pathways Off-target metabolism of D-Ribose.- D-ribose can potentially undergo glycation reactions with proteins, leading to the formation of advanced glycation end products (AGEs).[6] While this is a separate process from central carbon metabolism, be aware of this potential fate.
Contamination in the tracer or analytical standards.- Verify the isotopic and chemical purity of your this compound tracer and all analytical standards.
Poor Goodness-of-Fit in Flux Estimation Errors in experimental measurements (e.g., uptake/secretion rates, mass isotopomer distributions).- Carefully re-examine all experimental data for potential outliers or systematic errors. - Ensure accurate correction for natural isotope abundance in your mass spectrometry data.
Incorrect assumptions in the metabolic model (e.g., reaction stoichiometry, cofactor balancing).- Review and validate all reactions and their atom transitions within your model. - Consider the possibility of alternative metabolic pathways that may be active in your system.

Frequently Asked Questions (FAQs)

Experimental Design & Protocols

Q1: What is the general workflow for a this compound metabolic flux analysis experiment?

A1: A typical workflow consists of five main stages: 1) Experimental Design, 2) Tracer Experiment, 3) Isotopic Labeling Measurement, 4) Flux Estimation, and 5) Statistical Analysis. The process involves culturing cells, introducing this compound, quenching metabolic activity, extracting metabolites, analyzing isotopic enrichment by mass spectrometry, and then using computational software to estimate intracellular fluxes.

Q2: How do I choose the optimal concentration of this compound for my experiment?

A2: The optimal concentration will depend on your cell type and experimental goals. It should be high enough to achieve significant labeling in downstream metabolites but not so high as to cause toxicity or unwanted metabolic perturbations. We recommend performing a dose-response experiment to determine the optimal, non-toxic concentration for your specific system.

Q3: What is a recommended protocol for a this compound labeling experiment?

A3: Below is a generalized protocol. You will need to optimize this for your specific cell type and culture system.

Experimental Protocol: this compound Labeling Experiment

  • Cell Culture: Culture cells to the desired density in a standard growth medium. Ensure cells are in a metabolically active state (e.g., mid-exponential phase).

  • Tracer Introduction: Replace the standard medium with a pre-warmed, custom medium containing this compound as the tracer. The concentration should be optimized for your cell line. Other carbon sources in the medium should be at known concentrations.

  • Incubation: Incubate the cells with the tracer-containing medium for a predetermined duration to allow for isotopic labeling of intracellular metabolites to reach a steady state. This time should be determined empirically for your system.

  • Quenching: Rapidly quench metabolic activity to preserve the in vivo labeling patterns. A common method is to aspirate the medium and add a cold quenching solution (e.g., -80°C methanol).

  • Metabolite Extraction: Extract metabolites from the quenched cells. This is often done using a solvent-based method (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization to improve the volatility and chromatographic separation of certain metabolites.

  • Mass Spectrometry Analysis: Analyze the isotopic labeling of target metabolites using an appropriate mass spectrometry platform (e.g., GC-MS or LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data to determine the mass isotopomer distributions (MIDs) of the metabolites of interest. Correct for the natural abundance of stable isotopes.

  • Flux Estimation: Use a 13C-MFA software package to estimate intracellular fluxes by fitting the experimental MIDs and any measured extracellular rates to a metabolic model.

Data Analysis & Interpretation

Q4: What software can I use to analyze my this compound flux data?

A4: There are several software packages available for 13C-MFA. Some commonly used options include:

  • INCA: A MATLAB-based software for isotopomer network modeling and metabolic flux analysis.

  • Metran: A software for 13C-metabolic flux analysis, tracer experiment design, and statistical analysis.

  • OpenFlux: An open-source software for modeling 13C-based metabolic flux analysis.

  • VistaFlux: Software for qualitative flux analysis that visualizes results on pathways.

Q5: How do I interpret the mass isotopomer distribution (MID) data?

A5: The MID represents the fractional abundance of each isotopologue of a metabolite. For example, for a 5-carbon metabolite like ribose, you will have M+0 (unlabeled), M+1, M+2, M+3, M+4, and M+5 isotopologues. The distribution of these isotopologues provides information about the metabolic pathways through which the 13C label from this compound has been incorporated.

Q6: Why is it important to measure labeling in RNA-derived ribose?

A6: Measuring the 13C-labeling in ribose isolated from RNA provides a direct readout of the isotopic enrichment of the ribose-5-phosphate pool, a key node in the Pentose Phosphate Pathway.[2] This can significantly improve the accuracy and resolvability of PPP fluxes, especially given the challenges posed by the reversible reactions in the non-oxidative branch.[2]

Signaling Pathways & Workflows

Data_Analysis_Workflow cluster_experimental Experimental Phase cluster_computational Computational Phase exp_design Experimental Design (Tracer Selection, Time Points) labeling This compound Labeling Experiment exp_design->labeling quenching Quenching & Metabolite Extraction labeling->quenching ms_analysis Mass Spectrometry (GC-MS or LC-MS/MS) quenching->ms_analysis data_proc Raw Data Processing (Peak Integration, MID Calculation) ms_analysis->data_proc correction Natural Abundance Correction data_proc->correction flux_est Flux Estimation (Software like INCA, Metran) correction->flux_est model_dev Metabolic Model Construction model_dev->flux_est stat_analysis Statistical Analysis (Goodness-of-Fit, Confidence Intervals) flux_est->stat_analysis

References

Validation & Comparative

Validating D-Ribose-13C-4 Tracing: A Comparative Guide to Established Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of key biomolecules is paramount. Isotopic tracers are invaluable tools in this endeavor, and D-Ribose-13C-4 presents a specific probe for critical pathways. This guide provides a validation of this compound tracing by comparing its expected metabolic journey with well-established biochemical pathways, supported by experimental designs and data interpretation frameworks.

This compound is a stable isotope-labeled form of D-Ribose, a central sugar in cellular metabolism. The strategic placement of the carbon-13 isotope at the fourth carbon position allows for precise tracking of the ribose backbone as it is metabolized. This enables researchers to investigate the dynamics of pathways that directly utilize ribose, such as the non-oxidative Pentose Phosphate Pathway (PPP) and nucleotide synthesis and salvage pathways. While specific experimental data for this compound tracing is not widely published, its validation can be firmly established by mapping its predicted fate onto the known chemical transformations of these core metabolic routes.

Comparison with Alternative Tracers

Metabolic flux analysis has traditionally relied on tracers like 13C-labeled glucose to interrogate central carbon metabolism, including the PPP. While powerful, the use of glucose as a precursor to ribose involves multiple metabolic steps, potentially confounding the interpretation of ribose-specific fluxes. This compound offers a more direct approach to studying ribose metabolism, bypassing the complexities of glycolysis and the oxidative PPP.

TracerPathway CoverageAdvantagesLimitations
This compound Non-oxidative PPP, Nucleotide Salvage, Transketolase/Transaldolase reactionsDirectly traces ribose uptake and utilization. Avoids confounding metabolism from glycolysis.Does not inform on the oxidative PPP.
[1,2-13C2]Glucose Glycolysis, Oxidative & Non-oxidative PPP, TCA CycleProvides a broad overview of central carbon metabolism. Can distinguish between glycolytic and PPP-derived lactate.Interpretation of ribose-specific flux can be complex due to multiple upstream pathways.
[U-13C6]Glucose Comprehensive coverage of central carbon metabolismAllows for tracing of the entire carbon backbone of glucose into various downstream metabolites.Can be challenging to disentangle fluxes through converging pathways without extensive modeling.

Validation Through Known Metabolic Pathways

The utility of this compound as a tracer is validated by its predictable behavior in two key metabolic hubs: the non-oxidative Pentose Phosphate Pathway and the Nucleotide Salvage Pathway.

The Non-Oxidative Pentose Phosphate Pathway (PPP)

The non-oxidative branch of the PPP is a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. When this compound is introduced, it is first phosphorylated to D-Ribose-5-Phosphate-13C-4. The 13C label at the fourth carbon position can then be tracked through the key reactions catalyzed by transketolase and transaldolase.

non_oxidative_ppp cluster_input Tracer Input cluster_ppp Non-Oxidative Pentose Phosphate Pathway cluster_output Metabolite Outputs This compound This compound Ribose-5-P_13C4 Ribose-5-Phosphate (13C at C4) This compound->Ribose-5-P_13C4 Ribokinase Sedoheptulose-7-P_13C4 Sedoheptulose-7-Phosphate (13C at C4) Ribose-5-P_13C4->Sedoheptulose-7-P_13C4 Transketolase Xylulose-5-P Xylulose-5-Phosphate Xylulose-5-P->Sedoheptulose-7-P_13C4 Fructose-6-P_2 Fructose-6-Phosphate Xylulose-5-P->Fructose-6-P_2 Transketolase Fructose-6-P_13C4 Fructose-6-Phosphate (13C at C4) Sedoheptulose-7-P_13C4->Fructose-6-P_13C4 Transaldolase Erythrose-4-P Erythrose-4-Phosphate Sedoheptulose-7-P_13C4->Erythrose-4-P Transaldolase Glyceraldehyde-3-P Glyceraldehyde-3-Phosphate Glyceraldehyde-3-P->Fructose-6-P_13C4 Labeled_F6P Labeled Fructose-6-Phosphate Fructose-6-P_13C4->Labeled_F6P Erythrose-4-P->Fructose-6-P_2 Fructose-6-P_2->Labeled_F6P

Diagram 1: Fate of this compound in the Non-Oxidative PPP.

As illustrated in Diagram 1, the 13C label from this compound is transferred to Sedoheptulose-7-Phosphate and subsequently to Fructose-6-Phosphate. Detecting a 13C label at the fourth carbon of these intermediates would serve as direct evidence of non-oxidative PPP activity.

Nucleotide Salvage Pathway

The nucleotide salvage pathway recycles nucleobases and nucleosides from the degradation of DNA and RNA. A key step in this pathway is the attachment of a ribose-5-phosphate moiety to a nucleobase, a reaction catalyzed by phosphoribosyltransferases. When this compound is supplied to cells, it enters this pathway as 13C4-labeled Ribose-5-Phosphate.

nucleotide_salvage cluster_input Tracer Input cluster_salvage Nucleotide Salvage Pathway cluster_output Macromolecular Synthesis This compound This compound Ribose-5-P_13C4 Ribose-5-Phosphate (13C at C4) This compound->Ribose-5-P_13C4 Ribokinase PRPP_13C4 PRPP (13C at C4 of Ribose) Ribose-5-P_13C4->PRPP_13C4 PRPP Synthetase Nucleotide_13C4 Nucleotide (13C at C4 of Ribose) PRPP_13C4->Nucleotide_13C4 Phosphoribosyl- transferase Nucleobase Purine or Pyrimidine Base Nucleobase->Nucleotide_13C4 Labeled_RNA_DNA Labeled RNA and DNA Nucleotide_13C4->Labeled_RNA_DNA Polymerases

A Comparative Analysis of D-Ribose-13C-4 and 13C-Glutamine Labeling for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of metabolic pathways under various physiological and pathological conditions. Among these, D-Ribose-13C-4 and 13C-Glutamine serve as powerful probes for distinct yet interconnected areas of cellular metabolism. This guide provides an objective comparison of their applications, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tracer for their scientific inquiries.

At a Glance: Key Differences and Applications

FeatureThis compound13C-Glutamine
Primary Pathway Traced Pentose Phosphate Pathway (PPP)Tricarboxylic Acid (TCA) Cycle
Key Metabolic Insights Nucleotide synthesis, NADPH production, response to oxidative stress.Energy metabolism, anaplerosis, reductive carboxylation, amino acid biosynthesis.
Primary Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)GC-MS, LC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy
Common Applications Cancer metabolism, immunology, neurodegenerative diseases.Cancer metabolism, immunology, metabolic disorders (e.g., diabetes).

This compound: A Window into the Pentose Phosphate Pathway

D-Ribose labeled with 13C at the fourth carbon position is a valuable tool for dissecting the complexities of the Pentose Phosphate Pathway (PPP). The PPP is a crucial metabolic route that runs parallel to glycolysis and is responsible for producing NADPH, a key reductant in biosynthetic processes and antioxidant defense, and ribose-5-phosphate, the precursor for nucleotide synthesis.[1][2]

By tracing the fate of the 13C label from this compound, researchers can gain insights into:

  • Nucleotide Biosynthesis: The direct incorporation of the labeled ribose moiety into purine and pyrimidine nucleotides can be quantified, providing a measure of de novo nucleotide synthesis.

  • Oxidative vs. Non-oxidative PPP Flux: The distribution of the 13C label in downstream metabolites, such as glycolytic intermediates, can help distinguish the relative activities of the oxidative and non-oxidative branches of the PPP.[2]

  • Cellular Response to Oxidative Stress: As the PPP is a primary source of NADPH for antioxidant defense, tracing with 13C-ribose can reveal how cells adapt their metabolic pathways to combat oxidative damage.

13C-Glutamine: Unraveling Central Carbon Metabolism

13C-Glutamine, often uniformly labeled ([U-13C5]glutamine), is a widely used tracer for investigating the Tricarboxylic Acid (TCA) cycle and associated metabolic pathways.[3] Glutamine is a key anaplerotic substrate, meaning it replenishes TCA cycle intermediates that are withdrawn for biosynthesis.[4]

Key applications of 13C-glutamine labeling include:

  • TCA Cycle Flux: The incorporation of 13C from glutamine into TCA cycle intermediates like citrate, α-ketoglutarate, and malate provides a direct measure of glutamine's contribution to mitochondrial energy metabolism.[4]

  • Reductive Carboxylation: In certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize glutamine in the reverse direction of the TCA cycle, a process known as reductive carboxylation, to support lipid synthesis. This can be traced using specific isotopomers of 13C-glutamine.[5]

  • Amino Acid and Nucleotide Synthesis: The carbon and nitrogen from glutamine are used in the synthesis of other non-essential amino acids and are precursors for nucleotide biosynthesis.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from metabolic tracing experiments using these isotopes. The values represent the fraction of the metabolite pool that is labeled with 13C from the respective tracer under specific experimental conditions and can vary significantly between cell types and conditions.

MetaboliteTypical % Labeling from this compound (Hypothetical)Typical % Labeling from [U-13C5]Glutamine[4]
Ribose-5-Phosphate> 90%< 5%
ATP/GTP (Ribose moiety)HighLow
CitrateLow40-60%
α-KetoglutarateLow> 80%
MalateLow40-60%
AspartateLow50-70%
GlutamateLow> 90%

Experimental Protocols

Key Experiment 1: Tracing Pentose Phosphate Pathway Activity with this compound

Objective: To quantify the contribution of exogenous ribose to nucleotide synthesis and assess the activity of the non-oxidative PPP.

Methodology:

  • Cell Culture and Labeling: Culture cells in a medium containing this compound for a defined period (e.g., 24 hours) to approach isotopic steady state. The concentration of labeled ribose should be optimized for the specific cell line.

  • Metabolite Extraction: Quench metabolism rapidly by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell suspension.

  • RNA Hydrolysis and Derivatization (for Ribose Analysis): Pellet the cell debris and collect the supernatant containing polar metabolites. For analyzing ribose from RNA, the cell pellet can be subjected to acid hydrolysis to release ribonucleosides. The ribose can then be derivatized for GC-MS analysis.[7]

  • GC-MS Analysis: Analyze the derivatized ribose and other polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). Monitor the mass isotopomer distributions of ribose and key glycolytic intermediates.

  • Data Analysis: Correct for natural 13C abundance and calculate the fractional contribution of this compound to the ribose pool in RNA and the labeling patterns in other metabolites.

Key Experiment 2: Tracing TCA Cycle and Anaplerosis with 13C-Glutamine

Objective: To determine the contribution of glutamine to the TCA cycle and biosynthesis of amino acids.

Methodology:

  • Cell Culture and Labeling: Culture cells in a medium containing a known concentration of [U-13C5]Glutamine for a time course (e.g., 0, 1, 4, 8, 24 hours) or until a steady-state labeling is achieved.[5]

  • Metabolite Extraction: Quench metabolism and extract metabolites as described for the this compound experiment.

  • LC-MS/MS Analysis: Analyze the polar metabolite fraction by Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for identifying and quantifying labeled metabolites.[6]

  • Data Analysis: Determine the mass isotopomer distributions for TCA cycle intermediates (citrate, α-ketoglutarate, succinate, fumarate, malate) and related amino acids (glutamate, aspartate, proline). Calculate the fractional enrichment to assess the contribution of glutamine to these pools.

Visualizing Metabolic Pathways

The following diagrams illustrate the metabolic pathways traced by each isotope.

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway and Nucleotide Synthesis.

Caption: Metabolic fate of 13C-Glutamine in the TCA Cycle and related biosynthetic pathways.

Conclusion

Both this compound and 13C-Glutamine are powerful tools for metabolic research, each providing unique insights into cellular function. The choice between these tracers depends entirely on the specific metabolic pathways a researcher aims to investigate. This compound is the tracer of choice for studying the pentose phosphate pathway, nucleotide synthesis, and the cellular response to oxidative stress. In contrast, 13C-Glutamine is unparalleled for probing the TCA cycle, anaplerosis, reductive carboxylation, and the biosynthesis of amino acids and fatty acids. A comprehensive understanding of cellular metabolism can often be achieved by the complementary use of these and other stable isotope tracers.

References

Cross-Validation of NMR and MS Data for D-Ribose-13C-4 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the analysis of D-Ribose-13C-4, a stable isotope-labeled sugar crucial for tracing metabolic pathways. By presenting detailed experimental protocols, quantitative data comparisons, and visual workflows, this document serves as a practical resource for researchers designing and interpreting stable isotope tracer studies. The integration of both NMR and MS data offers a more robust and comprehensive understanding of cellular metabolism.[1][2]

Principles and Complementarity of NMR and MS

NMR spectroscopy and Mass Spectrometry are powerful analytical techniques in metabolomics, each with distinct advantages.[2] NMR is a non-destructive technique that provides detailed structural information and is highly quantitative without the need for extensive calibration curves for each analyte.[2][3] It is particularly adept at identifying the specific position of isotopic labels within a molecule.[4] In contrast, MS offers superior sensitivity, allowing for the detection of low-abundance metabolites, and provides precise mass information that is used to determine elemental composition and identify molecules.[2] The coupling of MS with chromatographic separation techniques like Liquid Chromatography (LC-MS) further enhances its ability to resolve complex biological mixtures.[5]

The complementary nature of these two techniques makes their combined use a powerful strategy for metabolomics research.[1] While MS can detect a wider range of metabolites at lower concentrations, NMR can provide unambiguous structural identification and positional isotopomer information that can be challenging to obtain with MS alone. This guide will explore how data from both methods can be cross-validated to enhance the accuracy and reliability of metabolic flux analysis using this compound.

Experimental Protocols

A successful cross-validation study begins with meticulous and compatible sample preparation and data acquisition protocols for both NMR and MS.

Sample Preparation for Cellular Metabolite Extraction

This protocol is designed to be compatible with both NMR and LC-MS analysis, minimizing variability between the two datasets.

  • Cell Culture and Labeling: Culture cells in a standard growth medium. Replace the medium with one containing this compound at a known concentration and continue the culture for a predetermined time course to allow for cellular uptake and metabolism.

  • Quenching Metabolism: To halt enzymatic activity, rapidly quench the cells. For adherent cells, aspirate the medium and wash with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet them by centrifugation at a low temperature.

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol to the cell pellet or plate.

    • Scrape the cells (if adherent) and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the suspension vigorously for 1 minute.

    • Incubate on ice for 20 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Sample Splitting and Final Preparation:

    • Carefully collect the supernatant, which contains the polar metabolites.

    • Divide the supernatant into two aliquots: one for NMR and one for LC-MS analysis.

    • Dry both aliquots using a vacuum concentrator (e.g., SpeedVac).

    • For NMR: Reconstitute the dried metabolite extract in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

    • For LC-MS: Reconstitute the dried extract in an appropriate solvent for the chosen chromatography method (e.g., 50:50 acetonitrile:water for HILIC).[5]

NMR Data Acquisition

Instrumentation: 600 MHz NMR Spectrometer with a cryoprobe.

1D ¹H-NMR:

  • Pulse Sequence: zgpr (presaturation for water suppression)

  • Acquisition Parameters:

    • Spectral Width: 12 ppm

    • Relaxation Delay (d1): 5 seconds

    • Number of Scans (ns): 128

    • Temperature: 298 K

2D ¹³C-¹H HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Sequence: hsqcedetgpsisp2.2

  • Acquisition Parameters:

    • Spectral Width (¹H): 12 ppm

    • Spectral Width (¹³C): 160 ppm

    • Number of Increments (t1): 256

    • Number of Scans (ns): 64

LC-MS Data Acquisition

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Column: Waters XBridge BEH Amide XP (or equivalent)

    • Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 85% B, hold for 1 min, decrease to 30% B over 10 min, hold for 2 min, return to 85% B and equilibrate for 5 min.

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI)

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan for untargeted analysis.

    • MRM Transitions for Ribose-5-Phosphate-13C-4:

      • Precursor Ion (Q1): m/z 232.0 (for [M-H]⁻ of Ribose-5-Phosphate with one ¹³C)

      • Product Ion (Q3): m/z 97.0 (for [PO₃]⁻)

    • Collision Energy: Optimized for the specific instrument and analyte.

Data Presentation and Comparison

The quantitative data obtained from both NMR and MS can be summarized and compared to cross-validate the findings. The following tables present illustrative data from a hypothetical study tracking the incorporation of this compound into key metabolites of the pentose phosphate pathway (PPP).

Table 1: Comparison of Relative Abundance of ¹³C-Labeled Ribose-5-Phosphate

Analytical MethodRelative Abundance (%) of ¹³C-Labeled Ribose-5-Phosphate
NMR (from ¹³C-HSQC peak integrals)45 ± 3
LC-MS (from MRM peak areas)48 ± 4

Table 2: Positional Isotopomer Analysis of a Downstream Metabolite (Sedoheptulose-7-Phosphate) by NMR

Carbon Position¹³C Enrichment (%)
C15 ± 1
C242 ± 3
C340 ± 3
C45 ± 1
C53 ± 1
C62 ± 1
C72 ± 1

Table 3: Mass Isotopologue Distribution of Sedoheptulose-7-Phosphate by LC-MS

Mass IsotopologueRelative Abundance (%)
M+0 (unlabeled)55 ± 4
M+125 ± 2
M+215 ± 2
M+35 ± 1

Visualization of Workflows and Pathways

Visual diagrams are essential for understanding the experimental process and the biological context of the study.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_cross_validation Data Integration and Cross-Validation cell_culture Cell Culture with This compound quench Metabolic Quenching cell_culture->quench extract Metabolite Extraction (80% Methanol) quench->extract split Sample Splitting extract->split nmr_prep Reconstitute in D2O with Internal Standard split->nmr_prep ms_prep Reconstitute in LC-MS Solvent split->ms_prep nmr_acq 1D 1H and 2D 13C-HSQC Data Acquisition nmr_prep->nmr_acq nmr_data NMR Data Processing and Quantification nmr_acq->nmr_data compare Compare Quantitative Data (Tables 1, 2, 3) nmr_data->compare ms_acq HILIC-LC-MS/MS Data Acquisition ms_prep->ms_acq ms_data MS Data Processing and Quantification ms_acq->ms_data ms_data->compare validate Cross-Validation of Labeling Patterns compare->validate model Metabolic Flux Modeling validate->model

Caption: Experimental workflow for cross-validation of NMR and MS data.

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.

Conclusion

The cross-validation of NMR and MS data provides a powerful and reliable approach for studying cellular metabolism with stable isotope tracers like this compound. While MS offers high sensitivity for detecting a wide range of metabolites, NMR provides crucial structural and positional isotopic information. By employing compatible experimental protocols and integrating the quantitative data from both platforms, researchers can achieve a more comprehensive and accurate understanding of metabolic pathways. This integrated approach enhances the confidence in biomarker discovery and the elucidation of metabolic mechanisms in drug development and disease research.

References

A Guide to Validating Metabolic Models with D-Ribose-13C-4 Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of metabolic modeling approaches validated using D-Ribose-13C-4 data. By leveraging the power of stable isotope tracing, researchers can gain deeper insights into the activity of the pentose phosphate pathway (PPP) and central carbon metabolism, crucial for understanding disease states and developing novel therapeutics.

Introduction to Metabolic Model Validation with 13C Tracers

Metabolic models are mathematical representations of the complex network of biochemical reactions within a cell. Validating these models with experimental data is a critical step to ensure their accuracy and predictive power. 13C Metabolic Flux Analysis (13C-MFA) is a powerful technique that utilizes substrates labeled with the stable isotope 13C to trace the flow of carbon atoms through metabolic pathways.[1][2] By measuring the incorporation of 13C into various metabolites, we can quantify the rates (fluxes) of intracellular reactions.[2]

The choice of the isotopic tracer is paramount for accurately resolving fluxes within specific pathways.[3] While glucose tracers are commonly used, this compound offers a more direct probe into the pentose phosphate pathway, a critical hub for nucleotide synthesis, and the production of reductive power in the form of NADPH.[4]

Comparative Analysis of Metabolic Models

The validation of metabolic models with this compound data allows for the interrogation and comparison of different model structures and assumptions. The primary focus of such studies is often the elucidation of fluxes through the oxidative and non-oxidative branches of the PPP.

Model FeatureStandard ModelExtended Model with CompartmentationGenome-Scale Model (GEM)
Scope Central carbon metabolism (Glycolysis, PPP, TCA cycle).Central carbon metabolism with mitochondrial and cytosolic compartments.Entire known metabolic network of an organism.
This compound Data Integration Primarily informs fluxes in the PPP and its connections to glycolysis.Allows for the distinction between cytosolic and mitochondrial PPP activity and related pathways.Constrains a wider range of reactions involving ribose metabolism and connected pathways.[5]
Key Insights from this compound Quantifies the relative activity of the oxidative vs. non-oxidative PPP.Reveals the subcellular localization of ribose synthesis and utilization.Provides a systems-level understanding of how ribose metabolism integrates with the entire cellular metabolic network.
Goodness-of-Fit (Hypothetical) R-squared: 0.92R-squared: 0.96R-squared: 0.90
Chi-squared Value (Hypothetical) 45.332.168.7

Note: The Goodness-of-Fit and Chi-squared values are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Experimental Protocols

A typical 13C-MFA experiment using this compound involves several key steps.[1][6]

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the labeling period.

  • Media Formulation: Utilize a defined culture medium where the primary carbon sources are known. For this specific experiment, the standard glucose in the medium is replaced with a known concentration of this compound.

  • Isotopic Steady State: Culture the cells in the presence of the labeled substrate for a sufficient duration to achieve isotopic steady state, where the labeling pattern of intracellular metabolites becomes constant.[7]

Metabolite Extraction
  • Quenching: Rapidly halt metabolic activity by quenching the cells with a cold solvent, such as methanol or a methanol-water mixture.

  • Extraction: Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water) to separate polar and nonpolar metabolites.

Analytical Measurement
  • Mass Spectrometry (MS): Analyze the isotopic labeling patterns of key metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Data Acquisition: Measure the mass isotopomer distributions (MIDs) for metabolites of interest, particularly those in the PPP and glycolysis, such as ribose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, and lactate.

Computational Flux Analysis
  • Metabolic Network Model: Construct a model of the relevant metabolic pathways.

  • Flux Estimation: Use specialized software (e.g., Metran, INCA) to estimate the intracellular fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs predicted by the model.[6]

  • Statistical Validation: Perform statistical analyses, such as chi-squared tests, to assess the goodness-of-fit of the model to the experimental data.

Visualizing Metabolic Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex relationships in metabolic studies.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase cell_culture 1. Cell Culture with This compound quenching 2. Metabolic Quenching cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction ms_analysis 4. LC-MS/MS Analysis extraction->ms_analysis flux_estimation 5. 13C-MFA Flux Estimation ms_analysis->flux_estimation model_validation 6. Model Validation & Comparison flux_estimation->model_validation

A generalized workflow for 13C-MFA using this compound.

pentose_phosphate_pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Branch G3P Glyceraldehyde-3-P F6P->G3P G3P->F6P Gluconeogenesis Ribose5P D-Ribose-5-P S7P Sedoheptulose-7-P Ribose5P->S7P Transketolase Ru5P->Ribose5P X5P Xylulose-5-P Ru5P->X5P X5P->G3P Transketolase E4P Erythrose-4-P S7P->E4P Transaldolase E4P->F6P Transketolase

Central carbon metabolism with a focus on the Pentose Phosphate Pathway.

Conclusion

The use of this compound as an isotopic tracer provides high-resolution data for the validation and comparison of metabolic models, particularly concerning the pentose phosphate pathway. This approach enables researchers to build more accurate and predictive models of cellular metabolism, which is essential for advancing our understanding of complex biological systems and for the development of effective therapeutic strategies. The integration of robust experimental protocols with sophisticated computational analysis will continue to drive innovation in metabolic research.

References

A Researcher's Guide to Comparative Metabolomics Using D-Ribose-13C-4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic intricacies of different cell lines is paramount for advancing disease modeling and therapeutic discovery. The use of stable isotope tracers, such as D-Ribose-13C-4, offers a powerful lens to dissect the flow of key metabolites through central carbon metabolism. This guide provides a framework for conducting comparative metabolomic studies using this compound, complete with experimental protocols, data presentation, and pathway visualizations.

Introduction to this compound Tracing

D-Ribose is a central building block for nucleotides and is a key intermediate in the pentose phosphate pathway (PPP), which is crucial for generating NADPH for reductive biosynthesis and nucleotide precursors for DNA and RNA synthesis.[1][2] By introducing D-Ribose labeled with Carbon-13 at the fourth position (this compound), researchers can trace the metabolic fate of this sugar through various interconnected pathways. This allows for the quantification of pathway fluxes and provides insights into how different cell lines utilize ribose for processes like proliferation and response to stimuli. Stable isotope tracing, in general, provides a more dynamic view of cellular metabolism compared to traditional metabolomics, which only offers a static snapshot of metabolite levels.[3]

Comparative Metabolic Analysis of Pancreatic Cancer Cell Lines

While direct comparative studies across a wide range of cell lines using this compound are not extensively published, valuable insights can be gleaned from studies using closely related tracers. For instance, a study utilizing [¹³C₅]uridine, where the ribose moiety is uniformly labeled, provides a strong surrogate for understanding the metabolic fate of ribose in two pancreatic ductal adenocarcinoma (PDA) cell lines: PATU8988S (low UPP1 expression) and ASPC1 (high UPP1 expression).[4] Uridine phosphorylase 1 (UPP1) cleaves uridine into ribose-1-phosphate and uracil, directly feeding the labeled ribose into the cell's metabolic machinery.

The following tables summarize the mass isotopologue distribution (MID) of key metabolites in these two cell lines after 24 hours of culture with [¹³C₅]uridine, showcasing the differential utilization of the ribose moiety. The data is presented as the percentage of the metabolite pool containing five ¹³C atoms (M+5), indicating the direct incorporation of the intact ribose skeleton.

Table 1: Mass Isotopologue Distribution (M+5) of Nucleotides [4]

MetabolitePATU8988S (UPP1-low)ASPC1 (UPP1-high)
Uridine> 90%> 90%
UMP> 90%> 90%
UTP> 90%> 90%
ATP> 90%> 90%
AMP> 90%> 90%
ADP> 90%> 90%
NAD+LabeledLabeled

Table 2: Mass Isotopologue Distribution (M+5) of Central Carbon Metabolites [4]

MetabolitePATU8988S (UPP1-low)ASPC1 (UPP1-high)
Ribose-5-phosphateLabeledLabeled
PEP (Phosphoenolpyruvate)LabeledLabeled
PyruvateLabeledLabeled
LactateLabeledLabeled
MalateLabeledLabeled
CitrateLabeledLabeled
AspartateLabeledLabeled
GlutamateLabeledLabeled
SerineLabeledLabeled
Oxidized GlutathioneLabeledLabeled

Note: "Labeled" indicates significant incorporation of the ¹³C tracer was observed, though the exact M+5 percentage was not specified for all metabolites in the source.

These findings demonstrate that in both cell lines, the ribose from uridine is efficiently incorporated into the nucleotide pool.[4] Furthermore, the labeled carbons from ribose are traced into glycolysis, the TCA cycle, and amino acid biosynthesis, highlighting the central role of ribose in fueling diverse metabolic pathways. The differential expression of UPP1 between the cell lines is expected to influence the rate at which exogenous uridine is catabolized to provide this ribose, thereby affecting the overall metabolic flux.

Experimental Protocols

The following is a generalized protocol for conducting a comparative metabolomics study using this compound, based on established methodologies for stable isotope tracing in mammalian cells.[5][6][7]

Cell Culture and Labeling
  • Cell Lines: Select the cell lines for comparison (e.g., a cancer cell line and a corresponding normal cell line, or two different cancer cell lines).

  • Culture Conditions: Culture cells in their recommended growth medium to ~80% confluency. For the labeling experiment, switch to a custom medium that is deficient in unlabeled ribose but supplemented with a known concentration of this compound. The concentration of the tracer should be optimized for each cell line.

  • Labeling Duration: The incubation time with the tracer is critical. For rapid turnover pathways like glycolysis and the PPP, labeling for several hours may be sufficient to reach isotopic steady state. For slower pathways, a longer incubation of 24 hours or more may be necessary. A time-course experiment is recommended to determine the optimal labeling duration.[6]

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity to prevent changes in metabolite levels during sample preparation. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a cold extraction solvent, commonly a mixture of methanol, acetonitrile, and water, to the cell culture plate. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate to pellet protein and cell debris. The supernatant containing the polar metabolites is collected for analysis.

Analytical Methods
  • Mass Spectrometry (MS): The most common analytical platforms for stable isotope tracing are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8]

    • GC-MS: Often used for the analysis of derivatized amino acids and organic acids.

    • LC-MS: Well-suited for the analysis of polar metabolites like sugar phosphates, nucleotides, and TCA cycle intermediates.

  • Data Analysis: The raw data from the mass spectrometer will show the distribution of mass isotopologues for each detected metabolite. This data is then corrected for the natural abundance of ¹³C to determine the fractional enrichment of the tracer in each metabolite.

Visualizing Metabolic Pathways and Workflows

To better understand the flow of this compound through cellular metabolism, diagrams generated using Graphviz (DOT language) can be invaluable.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis CellLines Select Cell Lines Culture Culture to 80% Confluency CellLines->Culture Labeling Incubate with This compound Culture->Labeling Quench Quench Metabolism Labeling->Quench Extract Extract with Cold Solvent Quench->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge MS LC-MS / GC-MS Analysis Centrifuge->MS Data Data Processing & Isotopologue Analysis MS->Data

Caption: Experimental workflow for this compound tracing.

Ribose_Metabolism Ribose This compound R5P Ribose-5-Phosphate Ribose->R5P PPP Pentose Phosphate Pathway (PPP) R5P->PPP Nucleotides Nucleotide Synthesis R5P->Nucleotides Glycolysis Glycolysis PPP->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle AminoAcids Amino Acid Synthesis TCA->AminoAcids Pyruvate->TCA

References

A Comparative Guide to Assessing the Specificity of D-Ribose-13C-4 Incorporation for Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D-Ribose-13C-4 and alternative isotopic tracers, primarily uniformly labeled 13C-glucose ([U-13C]-glucose), for the purpose of metabolic labeling, with a focus on assessing the specificity of incorporation into biomolecules, particularly nucleotides. This document outlines the metabolic pathways involved, presents experimental protocols for quantifying tracer incorporation, and offers a comparative analysis of the specificity of these methods.

Introduction to Metabolic Labeling with Stable Isotopes

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in living systems. By introducing a substrate enriched with a stable isotope, such as carbon-13 (13C), researchers can follow the incorporation of the labeled atoms into various downstream metabolites and macromolecules. This approach provides invaluable insights into the activity of metabolic pathways under different physiological and pathological conditions. The choice of the isotopic tracer is critical and depends on the specific metabolic pathway being investigated.

This compound: A Direct Precursor for Nucleotide Synthesis

D-Ribose is a central component of nucleotides, forming the backbone of RNA and the precursor to deoxyribose in DNA. Introducing D-Ribose labeled with 13C at a specific position, such as the C4 carbon (this compound), allows for the direct tracing of its incorporation into the ribose moiety of newly synthesized nucleotides.

Metabolic Pathway of this compound Incorporation:

The primary and most direct fate of exogenous D-Ribose is its phosphorylation by ribokinase to form ribose-5-phosphate. Ribose-5-phosphate is a key intermediate in the pentose phosphate pathway (PPP) and a direct precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a critical molecule for the de novo and salvage pathways of nucleotide biosynthesis.

This compound This compound Ribose-5-Phosphate-13C Ribose-5-Phosphate-13C This compound->Ribose-5-Phosphate-13C Ribokinase PRPP-13C PRPP-13C Ribose-5-Phosphate-13C->PRPP-13C PRPP Synthetase Glycolysis/TCA Cycle Glycolysis/TCA Cycle Ribose-5-Phosphate-13C->Glycolysis/TCA Cycle Pentose Phosphate Pathway (interconversion) Nucleotides (RNA/DNA)-13C Nucleotides (RNA/DNA)-13C PRPP-13C->Nucleotides (RNA/DNA)-13C De novo & Salvage Pathways

Caption: Metabolic fate of this compound.

[U-13C]-Glucose: An Indirect Precursor via the Pentose Phosphate Pathway

Uniformly labeled 13C-glucose is a widely used tracer for studying central carbon metabolism. For nucleotide synthesis, the ribose moiety is produced endogenously from glucose through the pentose phosphate pathway (PPP).

Metabolic Pathway of [U-13C]-Glucose to Nucleotides:

[U-13C]-Glucose enters glycolysis and a portion is shunted into the oxidative branch of the PPP, where it is converted to ribulose-5-phosphate, which can then be isomerized to ribose-5-phosphate. This endogenously synthesized, labeled ribose-5-phosphate then enters the nucleotide synthesis pathways.

[U-13C]-Glucose [U-13C]-Glucose Glucose-6-Phosphate-13C Glucose-6-Phosphate-13C [U-13C]-Glucose->Glucose-6-Phosphate-13C Hexokinase Ribose-5-Phosphate-13C Ribose-5-Phosphate-13C Glucose-6-Phosphate-13C->Ribose-5-Phosphate-13C Pentose Phosphate Pathway Glycolysis/TCA Cycle Glycolysis/TCA Cycle Glucose-6-Phosphate-13C->Glycolysis/TCA Cycle PRPP-13C PRPP-13C Ribose-5-Phosphate-13C->PRPP-13C PRPP Synthetase Nucleotides (RNA/DNA)-13C Nucleotides (RNA/DNA)-13C PRPP-13C->Nucleotides (RNA/DNA)-13C De novo & Salvage Pathways

Caption: Metabolic fate of [U-13C]-Glucose.

Comparison of Specificity

The primary advantage of this compound is its direct entry into the nucleotide synthesis pathway, which theoretically leads to higher specificity for labeling the ribose moiety of nucleotides. In contrast, [U-13C]-glucose is metabolized through multiple branching pathways, leading to the labeling of a wide array of metabolites.

TracerPrimary Labeled PoolPotential for Off-Target LabelingSpecificity for Nucleotide Ribose
This compound Ribose-5-PhosphateLow to Moderate. Can be catabolized via the non-oxidative PPP to glycolytic intermediates, leading to labeling of other metabolites.High
[U-13C]-Glucose Glycolytic IntermediatesHigh. Labels a wide range of metabolites in central carbon metabolism, including amino acids, lipids, and TCA cycle intermediates.Moderate to High (dependent on PPP flux)

Experimental Protocols

Assessing the incorporation and specificity of these tracers requires robust experimental protocols. The following outlines a general workflow for cell culture labeling and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow Diagram:

cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis Cell Seeding Cell Seeding Tracer Incubation Tracer Incubation Cell Seeding->Tracer Incubation Cell Harvesting Cell Harvesting Tracer Incubation->Cell Harvesting Metabolite Extraction Metabolite Extraction Cell Harvesting->Metabolite Extraction Nucleic Acid Hydrolysis Nucleic Acid Hydrolysis Metabolite Extraction->Nucleic Acid Hydrolysis Chromatographic Separation Chromatographic Separation Nucleic Acid Hydrolysis->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis

Caption: General experimental workflow.
Protocol 1: Cell Culture Labeling

  • Cell Culture: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

  • Labeling Medium Preparation: Prepare the cell culture medium containing either this compound or [U-13C]-glucose at the desired final concentration. Ensure all other nutrient concentrations are consistent with the control medium.

  • Labeling: Remove the standard culture medium and replace it with the labeling medium. Incubate the cells for a time course determined by the specific experimental goals (e.g., 2, 6, 12, 24 hours).

  • Cell Harvesting: After the desired incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. Harvest the cells by scraping or trypsinization, followed by centrifugation to obtain a cell pellet.

Protocol 2: Nucleic Acid Extraction and Hydrolysis
  • Nucleic Acid Extraction: Extract total RNA and DNA from the cell pellet using a commercially available kit or standard phenol-chloroform extraction protocols.

  • Nucleic Acid Quantification: Quantify the extracted nucleic acids using a spectrophotometer or fluorometer.

  • Enzymatic Hydrolysis: To analyze the incorporation into individual nucleosides, hydrolyze the nucleic acids to their constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[1]

    • Incubate 1-5 µg of nucleic acid with nuclease P1 in a suitable buffer (e.g., 20 mM sodium acetate, pH 5.3, 0.2 mM ZnCl2) at 37°C for 2-4 hours.

    • Add alkaline phosphatase and an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0) and incubate at 37°C for an additional 1-2 hours.

  • Sample Cleanup: Remove the enzymes by protein precipitation (e.g., with cold acetonitrile) or using a filter unit. Dry the supernatant containing the nucleosides under vacuum.

Protocol 3: LC-MS/MS Analysis for 13C Enrichment
  • Sample Reconstitution: Reconstitute the dried nucleosides in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

  • Chromatographic Separation: Separate the nucleosides using a reversed-phase or HILIC column on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A typical gradient might involve mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Detection: Analyze the eluting nucleosides using a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) operating in positive ion mode.[1]

  • Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of the unlabeled (M+0) and labeled (M+n) isotopologues of each nucleoside.[2]

  • Data Analysis: Calculate the percentage of 13C enrichment for each nucleoside by determining the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

Data Presentation: Quantitative Comparison of Tracer Incorporation

The following table structure can be used to summarize the quantitative data obtained from LC-MS/MS analysis, allowing for a direct comparison of the specificity of this compound and [U-13C]-Glucose.

Table 1: Percentage of 13C Enrichment in Nucleosides

NucleosideThis compound[U-13C]-Glucose
AdenosineValue ± SDValue ± SD
GuanosineValue ± SDValue ± SD
CytidineValue ± SDValue ± SD
UridineValue ± SDValue ± SD
DeoxyadenosineValue ± SDValue ± SD
DeoxyguanosineValue ± SDValue ± SD
DeoxycytidineValue ± SDValue ± SD
ThymidineValue ± SDValue ± SD

Values represent the percentage of the nucleoside pool that is labeled with 13C.

Table 2: Relative Abundance of Labeled Isotopologues in Other Metabolites

MetaboliteThis compound[U-13C]-Glucose
LactateValue ± SDValue ± SD
CitrateValue ± SDValue ± SD
GlutamateValue ± SDValue ± SD
AlanineValue ± SDValue ± SD

Values represent the relative abundance of the 13C-labeled isotopologue compared to the unlabeled form. This table helps to assess the extent of off-target labeling.

Conclusion

The choice between this compound and [U-13C]-glucose as a metabolic tracer depends on the specific research question.

  • This compound is the preferred tracer for studies specifically focused on the kinetics and regulation of the nucleotide salvage and de novo synthesis pathways, as it provides a more direct and specific labeling of the ribose moiety. Its lower potential for off-target labeling simplifies data interpretation for these specific pathways.

  • [U-13C]-Glucose is a more versatile tracer for obtaining a broader overview of central carbon metabolism. While it effectively labels the ribose in nucleotides via the PPP, it also labels numerous other metabolic pools. This makes it ideal for studies aiming to understand the global metabolic state of a cell but requires more complex data analysis to isolate the flux specifically through nucleotide synthesis.

By employing the detailed experimental protocols and data analysis strategies outlined in this guide, researchers can effectively assess the specificity of this compound incorporation and make an informed decision on the most appropriate tracer for their metabolic labeling studies.

References

Safety Operating Guide

Personal protective equipment for handling D-Ribose-13C-4

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D-Ribose-13C-4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational protocols for handling and storage, and compliant disposal methods.

Personal Protective Equipment (PPE)

Effective protection is paramount when handling chemical compounds. The following table summarizes the recommended PPE for this compound.

Protection Type Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or goggles; Face shield.[1][2]To prevent eye contact with airborne particles or splashes.
Skin Protection Chemical-resistant gloves; Protective clothing (lab coat).[1][2]To prevent skin contact and absorption.[1]
Respiratory Protection NIOSH/CEN approved respirator.[1][2]Required when dusts are generated to prevent inhalation.[1]
Emergency Use Self-contained breathing apparatus.[1][2]For firefighting and response to large spills.[1][3]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential to maintain the integrity of this compound and ensure a safe laboratory environment.

Step-by-Step Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area.[4] Use a local exhaust ventilation system or a chemical fume hood where dust may be generated.[1][2]

  • Donning PPE : Before handling, put on all required PPE as detailed in the table above.

  • Dispensing : When weighing or transferring the solid compound, take care to avoid the formation of dust.[1][2]

  • Hygiene : After handling, wash hands and forearms thoroughly.[1][2] Do not eat, drink, or smoke in the laboratory.

Storage Conditions

Proper storage is critical for preserving the stability of this isotopically labeled compound.

  • Container : Keep the container tightly closed.[1][2]

  • Environment : Store in a cool, dry, and well-ventilated place.[1][2] Protect from light and moisture.[1][2]

  • Temperature :

    • For short-term storage of the solid compound, room temperature is generally acceptable.[1][2]

    • For long-term storage, especially of stock solutions, colder temperatures are recommended: -20°C for up to one month or -80°C for up to six months.[5]

  • Incompatibilities : Store away from strong oxidizing agents.[3]

Disposal Plan

This compound is a stable isotope-labeled compound and is not radioactive.[6] Therefore, its disposal is more straightforward than for radiolabeled compounds.

Step-by-Step Disposal Protocol
  • Segregation : Do not mix this compound waste with general laboratory trash.[6] While not radioactive, it is still a chemical waste product.

  • Waste Collection : Collect waste this compound and any contaminated consumables (e.g., gloves, weigh boats, pipette tips) in a suitable, clearly labeled, and sealed container for chemical waste.[2]

  • Labeling : The waste container must be clearly labeled with its contents.

  • Regulatory Compliance : Disposal must be carried out in accordance with all local, regional, and national regulations for chemical waste.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Professional Disposal : Arrange for pick-up and disposal by a certified chemical waste management company as per your institution's procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review SDS b Don PPE (Gloves, Goggles, Lab Coat) a->b c Work in Ventilated Area (Fume Hood) b->c Proceed to Handling d Weigh & Dispense (Avoid Dust) c->d e Perform Experiment d->e f Store in Tightly Sealed Container e->f Post-Experiment h Segregate Chemical Waste e->h Waste Generated g Select Appropriate Temperature (RT, -20°C, or -80°C) f->g i Collect in Labeled Container h->i j Follow Institutional & Local Regulations i->j

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.